TS 155-2
Description
1-[Tetrahydro-2-hydroxy-2-[2-hydroxy-3-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl)-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl] 2-butenedioate has been reported in Streptomyces with data available.
Properties
CAS No. |
303009-07-6 |
|---|---|
Molecular Formula |
C39H60O11 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41) |
InChI Key |
PQLOHEMXTLVMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |
Appearance |
White solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Bioactive Compound TS 155-2 (JBIR-100)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2, also identified as JBIR-100, is a complex macrocyclic lactone belonging to the bafilomycin family of natural products.[1] Isolated from Streptomyces species, this compound has garnered interest for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, proposed mechanisms of action, and available experimental data. Notably, this compound is reported to exhibit dual mechanisms of action: inhibition of vacuolar-type H+-ATPase (V-ATPase) and blockade of thrombin-stimulated calcium influx.[1][2] This document consolidates the available quantitative data, details key experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and development.
Chemical and Physical Properties
This compound is a 16-membered plecomacrolide characterized by a complex structure featuring a tetrahydropyran ring and multiple stereocenters.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | JBIR-100 | [1] |
| Molecular Formula | C₃₉H₆₀O₁₁ | [3] |
| Molecular Weight | 704.9 g/mol | [3] |
| CAS Number | 1314486-37-7 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO, ethanol, methanol | [3] |
| Storage | Store at -20°C | [3] |
Mechanisms of Action
This compound is reported to have at least two distinct biological activities, suggesting a multi-targeted profile.
V-ATPase Inhibition
As a bafilomycin analogue, a primary mechanism of action for this compound is the inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] These proton pumps are crucial for the acidification of intracellular compartments such as lysosomes and endosomes.[3] Inhibition of V-ATPase can disrupt a variety of cellular processes including protein degradation, autophagy, and receptor recycling, making it a target of interest in cancer and osteoporosis research.[3]
A study by Ueda et al. (2010) reported that this compound (JBIR-100) exhibits cytotoxic effects against HeLa cells with a half-maximal inhibitory concentration (IC₅₀) of 72.6 nM after 48 hours of exposure.[2] This activity is attributed to its V-ATPase inhibitory function.
Caption: V-ATPase Inhibition Pathway of this compound.
Inhibition of Thrombin-Stimulated Calcium Entry
The original patent for this compound reportedly suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects.[2] These activities are proposed to stem from the compound's ability to block calcium (Ca²⁺) entry into cells following stimulation by thrombin.[2] Thrombin is a key protease in the coagulation cascade and its interaction with protease-activated receptors (PARs) on platelets leads to an increase in intracellular calcium, a critical step in platelet activation and aggregation.
Note: At the time of this writing, a detailed, publicly available English translation or abstract of the original patent (Japan Patent 2000-302782) could not be located. Therefore, the experimental basis and quantitative data for this mechanism of action remain unverified in the peer-reviewed literature.
Caption: Proposed Inhibition of Thrombin-Induced Calcium Influx by this compound.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are presented below.
| Microorganism | Strain | MIC (µM) |
| Bacillus anthracis | Sterne ΔLF | 4 |
| Bacillus cereus | ATCC 4342 | 4 |
| Bacillus subtilis | subsp. subtilis str. 168 | 8 |
| Bacillus subtilis | ATCC 47096 | 8 |
| Bacillus sp. | Al Hakam | 4 |
| Enterococcus faecium | U503 (VRE) | 16 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Staphylococcus aureus | USA300 (MRSA) | 4 |
| Staphylococcus aureus | Newman | 8 |
| Staphylococcus epidermidis | ATCC 12228 | 8 |
| Debaryomyces hansenii | 8 |
Data sourced from Molloy et al., 2016.[3]
The compound was found to be largely ineffective against Gram-negative bacteria and most fungi tested, with the exception of Debaryomyces hansenii.[3] Further studies on Bacillus subtilis indicated that this compound is bactericidal and appears to perturb the cell membrane, as evidenced by a dose-dependent membrane depolarization.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from Molloy et al. (2016).[3]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate liquid media (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi) to mid-logarithmic phase.
-
Compound Dilution: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in 96-well microtiter plates using the appropriate culture medium to achieve a range of final concentrations.
-
Inoculation: The microbial cultures are diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plates containing the compound dilutions.
-
Incubation: Plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
V-ATPase Inhibition Assay (Representative Protocol)
While the specific protocol used to determine the IC₅₀ of this compound against HeLa cells is not detailed in the available literature, a general protocol for assessing V-ATPase activity using bafilomycin A1 (a related compound) can be adapted. This often involves measuring the acidification of isolated vesicles or lysosomes.
-
Vesicle Isolation: Isolate V-ATPase-containing vesicles (e.g., lysosomes or microsomal fractions) from a relevant cell line (e.g., HeLa cells) using differential centrifugation and/or density gradient centrifugation.
-
Fluorescence Assay Setup: Resuspend the isolated vesicles in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).
-
Initiation of Pumping: Add ATP and Mg²⁺ to the vesicle suspension to initiate proton pumping by V-ATPase. This will cause the vesicles to acidify, leading to a quenching of the fluorescent signal from the dye.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor like bafilomycin A1) to the assay.
-
Data Acquisition: Monitor the rate of fluorescence quenching over time using a fluorescence spectrophotometer.
-
IC₅₀ Calculation: The rate of proton pumping is calculated from the slope of the fluorescence quenching. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Summary and Future Directions
This compound (JBIR-100) is a bioactive natural product with at least two confirmed biological activities: V-ATPase inhibition and antimicrobial effects against Gram-positive bacteria. Quantitative data for these activities are available and provide a solid foundation for further investigation. The reported anti-platelet and anti-inflammatory activities, purportedly mediated by the inhibition of thrombin-stimulated calcium influx, require further validation through peer-reviewed experimental studies, as the primary source for these claims remains largely inaccessible.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the V-ATPase complex.
-
Conducting a comprehensive structure-activity relationship (SAR) study to optimize its potency and selectivity.
-
Independently verifying the reported effects on thrombin-mediated calcium signaling and platelet activation.
-
Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer, infectious diseases, and thrombosis.
This technical guide serves as a repository of the current knowledge on this compound and is intended to be a valuable resource for the scientific community to guide future research endeavors.
References
An In-depth Technical Guide to TS 155-2: A Novel Modulator of Thrombin-Induced Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species with significant potential in modulating cellular signaling pathways.[1][2][3] Primarily recognized as an inhibitor of thrombin-induced calcium (Ca2+) entry into cells, this compound has demonstrated a range of biological activities, including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, and the known mechanism of action of this compound, intended to serve as a foundational resource for ongoing and future research and development endeavors.
Chemical Structure and Properties
This compound is a complex macrocyclic lactone. Its detailed chemical information is summarized below. It is important to note that two CAS numbers, 303009-07-6 and 1314486-37-7, are associated with this compound in various databases. Further clarification from a definitive source would be beneficial.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]oxy-4-oxobut-2-enoic acid | [] |
| Synonyms | JBIR-100 | [2][3][6] |
| CAS Number | 303009-07-6, 1314486-37-7 | [1][][7][8] |
| Molecular Formula | C39H60O11 | [3][7][8][9] |
| Molecular Weight | 704.9 g/mol | [3][7][8][9] |
| Appearance | White solid | [4] |
| Purity | ≥95% by HPLC | [4][8] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][3][4] |
| Storage Conditions | -20°C | [1][4] |
| SMILES Notation | C--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)=O)([H])--INVALID-LINK--OC">C@@HC | [2][3][10] |
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of thrombin-induced calcium influx.[1][2][4][7] Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis by activating platelets and other cells through protease-activated receptors (PARs). This activation triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration, which is a critical second messenger for a multitude of cellular responses.
The thrombin signaling pathway leading to calcium mobilization involves two main phases:
-
Release from Internal Stores: Thrombin receptor activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm.[2][11]
-
Influx of Extracellular Calcium: The depletion of calcium from the ER triggers a process known as store-operated calcium entry (SOCE), where calcium channels on the plasma membrane open to allow an influx of extracellular calcium. This sustained calcium signal is essential for full cellular activation.
This compound specifically acts on the second phase, blocking the influx of extracellular calcium.[1][2] The precise molecular target of this compound within the SOCE machinery has not yet been fully elucidated in the available literature.
Caption: Mechanism of action of this compound on thrombin-induced calcium signaling.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological characterization of this compound are not extensively available in the public domain. The information largely originates from patent literature and vendor-supplied data sheets. However, a general methodology for assessing the inhibitory effect of this compound on thrombin-induced calcium influx can be outlined based on standard cell biology techniques.
General Workflow for Calcium Influx Assay
Caption: A generalized workflow for assessing the effect of this compound on calcium influx.
Methodology Details:
-
Cell Culture and Preparation: A suitable cell line known to respond to thrombin (e.g., human platelets, fibroblasts, or endothelial cells) is cultured under standard conditions. Prior to the assay, cells are harvested and washed in a physiological buffer.
-
Calcium Indicator Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This acetoxymethyl ester form of the dye can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Incubation with this compound: The dye-loaded cells are then incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined period to allow for compound uptake and interaction with its target.
-
Fluorometric Measurement: The cells are placed in a fluorometer or a fluorescence microscope capable of measuring intracellular calcium concentrations. A baseline fluorescence reading is established.
-
Thrombin Stimulation: Thrombin is added to the cell suspension to induce calcium mobilization.
-
Data Acquisition: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time. The initial sharp peak typically represents the release from internal stores, while the subsequent sustained plateau indicates the influx of extracellular calcium.
-
Data Analysis: The magnitude of the sustained calcium plateau in cells treated with this compound is compared to that of the vehicle-treated control cells. A dose-dependent decrease in the calcium influx would confirm the inhibitory activity of this compound.
Research and Therapeutic Implications
The ability of this compound to inhibit thrombin-induced calcium influx positions it as a valuable tool for studying the intricacies of calcium signaling in various physiological and pathological processes. Its reported hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities suggest its potential as a lead compound for the development of novel therapeutics for cardiovascular and inflammatory diseases.[1][2][4]
Further research is warranted to:
-
Identify the precise molecular target of this compound.
-
Elucidate the structure-activity relationship of the macrocyclic lactone core.
-
Conduct in-vivo studies to validate the therapeutic potential of this compound.
-
Develop and optimize a synthetic route for its production.
Conclusion
This compound is a promising natural product with a distinct mechanism of action targeting a critical cellular signaling pathway. This technical guide consolidates the currently available information on its chemical structure, properties, and biological activity. It is anticipated that this document will serve as a valuable resource for researchers and facilitate further investigation into the therapeutic applications of this intriguing molecule.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. toku-e.com [toku-e.com]
- 6. This compound | Bacterial | 1314486-37-7 | Invivochem [invivochem.com]
- 7. scbt.com [scbt.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. biolinkk.com [biolinkk.com]
- 10. a2bchem.com [a2bchem.com]
- 11. apexbt.com [apexbt.com]
An In-depth Technical Guide on the Core Mechanism of Action of TS 155-2 (JBIR-100)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2, also identified as JBIR-100, is a macrocyclic lactone produced by the fermentation of Streptomyces species.[1] While initially reported to inhibit thrombin-stimulated calcium entry into cells, detailed mechanistic studies in this area are limited in publicly available literature.[1] However, significant research has elucidated its potent antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. This guide provides a comprehensive overview of the antimicrobial mechanism of action of this compound (JBIR-100), detailing its effects on bacterial cell membrane integrity. Additionally, its reported activity as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor and its cytotoxic effects are summarized.
Core Mechanism of Action: Antimicrobial Activity
The primary antimicrobial action of this compound (JBIR-100) against susceptible bacteria involves the disruption of the cell membrane.[2][3] This is characterized by membrane depolarization and increased permeability, leading to cell death.[2]
Quantitative Data Summary
The antimicrobial activity of this compound (JBIR-100) has been quantified against various microorganisms. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (JBIR-100) [2]
| Microorganism | Strain | MIC (µM) |
| Bacillus subtilis | ATCC 47096 | 8 |
| Bacillus sp. | Al Hakam | 4 |
| Staphylococcus aureus | USA300 | 4 |
| Enterococcus faecalis | VRE | >64 |
| Debaryomyces hansenii | 16 | |
| Candida albicans | >64 | |
| Aspergillus niger | >64 | |
| Escherichia coli | >64 | |
| Pseudomonas aeruginosa | >64 |
Table 2: Cytotoxicity of this compound (JBIR-100)
| Cell Line | IC50 (nM) | Incubation Time (h) | Reference |
| HeLa | 72.6 | 48 | MedChemExpress Product Page |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the published research on JBIR-100.[2]
1. Antimicrobial Susceptibility Testing (MIC Determination)
-
Objective: To determine the minimum concentration of this compound (JBIR-100) that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a stock solution of this compound (JBIR-100) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 2.5 x 10^3 CFU/mL for fungi.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for B. subtilis) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Bacterial Growth Curve Analysis
-
Objective: To assess the effect of this compound (JBIR-100) on the growth kinetics of a bacterial strain.
-
Methodology:
-
Grow a culture of the test bacterium (e.g., B. subtilis) to the mid-exponential phase in a suitable broth.
-
Dilute the culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh, pre-warmed medium.
-
Add different concentrations of this compound (JBIR-100) (e.g., 1x, 2x, and 4x MIC) to separate culture flasks. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures with shaking at the optimal growth temperature.
-
Monitor bacterial growth by measuring the OD600 at regular time intervals (e.g., every hour) for a specified period.
-
Plot the OD600 values against time to generate growth curves.
-
3. Membrane Permeabilization Assay using Propidium Iodide
-
Objective: To visualize the disruption of the bacterial cell membrane integrity.
-
Methodology:
-
Grow the bacterial culture to the mid-log phase.
-
Treat the bacterial cells with different concentrations of this compound (JBIR-100) for a defined period (e.g., 30 minutes). Include an untreated control.
-
Add propidium iodide (PI) to each sample at a final concentration of, for example, 5 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
-
Incubate the cells in the dark for a short period.
-
Visualize the cells using fluorescence microscopy. An increase in the number of fluorescently labeled cells indicates membrane permeabilization.
-
4. Membrane Potential Assay
-
Objective: To measure changes in the bacterial membrane potential upon treatment with this compound (JBIR-100).
-
Methodology:
-
Harvest and wash bacterial cells grown to the mid-log phase.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Load the cells with a membrane potential-sensitive fluorescent dye, such as DiOC2(3), according to the manufacturer's instructions. This dye exhibits a shift in fluorescence emission from green to red as the membrane potential increases.
-
Treat the dye-loaded cells with various concentrations of this compound (JBIR-100). Include a vehicle control and a positive control for depolarization (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP).
-
Measure the fluorescence intensity at both green and red emission wavelengths using a fluorometer or flow cytometer.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates membrane depolarization.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of antimicrobial action and the workflows of the key experiments.
Additional Reported Biological Activities
V-ATPase Inhibition
This compound (JBIR-100) has been reported to be an inhibitor of V-ATPase. V-ATPases are proton pumps found in the membranes of various intracellular organelles and in the plasma membrane of certain cell types. Their inhibition can disrupt pH homeostasis and is a target for various therapeutic areas, including cancer and osteoporosis. The specific details of the inhibitory mechanism of this compound on V-ATPase have not been extensively characterized in the available literature.
Inhibition of Thrombin-Stimulated Calcium Entry
The initial interest in this compound stemmed from its reported ability to inhibit the influx of calcium into cells following stimulation by thrombin.[1] Thrombin is a key serine protease in the coagulation cascade that also signals through Protease-Activated Receptors (PARs) on various cell types, leading to a rise in intracellular calcium. This calcium signal is critical for cellular responses such as platelet aggregation and smooth muscle contraction. The potential antihypertensive effects of this compound are likely linked to this activity. However, specific studies detailing the interaction of this compound with PARs or the specific calcium channels involved in this process are not currently available in the public domain.
This compound (JBIR-100) is a macrocyclic lactone with multifaceted biological activities. While its mechanism of action as an inhibitor of thrombin-stimulated calcium entry requires further investigation, its antimicrobial properties are better characterized. The available data strongly suggest that its antibacterial effect, particularly against Gram-positive bacteria, is due to the disruption of cell membrane integrity, leading to depolarization and permeabilization. Its additional reported activities as a V-ATPase inhibitor and a cytotoxic agent warrant further exploration for potential therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further characterization and development of this compound and related compounds.
References
- 1. Hygrobafilomycin, a cytotoxic and antifungal macrolide bearing a unique monoalkylmaleic anhydride moiety, from Streptomyces varsoviensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
An Examination of the Biological Activity of TS 155-2: A Compound Shrouded in Ambiguity
For Researchers, Scientists, and Drug Development Professionals
The compound designated TS 155-2 presents a significant challenge to the scientific community seeking to understand its biological activity. An in-depth review of publicly available scientific literature and chemical databases reveals a notable lack of detailed, peer-reviewed research. Furthermore, the name "this compound" is ambiguously associated with at least two distinct chemical entities, making a definitive technical guide on its core biological functions currently impossible. This document outlines the available information and highlights the critical gaps in our knowledge.
The Conflation of Identities
The primary obstacle in characterizing this compound is the existence of two different molecules referred to by this name:
-
A Macrocyclic Lactone, Thrombin Modulator: One entity is described as a macrocyclic lactone related to hygrolidin.[1][2] Its proposed mechanism of action is the inhibition of thrombin-stimulated calcium entry into cells.[1][2][3] This activity suggests potential applications in thrombosis and hemostasis.[3] However, the primary source for its purported hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities is a Japanese patent, with a conspicuous absence of follow-up studies in peer-reviewed journals.[1][2] Vendor data sheets explicitly state that in vitro and in vivo studies are still in early development.[2] This compound has been associated with CAS numbers 303009-07-6 and 1314486-37-7.[1][3][4]
-
A Bafilomycin Analogue, V-ATPase Inhibitor (JBIR 100): A second, distinct molecule also referred to as this compound, with the synonym JBIR 100, is classified as a bafilomycin analogue.[5][6] This compound is described as an antimicrobial agent that functions by inhibiting vacuolar-type H+-ATPase (V-ATPase).[5][6] V-ATPase inhibition is a mechanism with implications for a range of diseases, including cancer and osteoporosis.[5][6] Despite this clear mechanistic classification, specific quantitative data, such as IC50 values, and detailed experimental protocols are not available in the public domain.
Summary of Available Compound Information
Due to the limited and conflicting data, a comprehensive table of quantitative biological activity cannot be constructed. The following table summarizes the descriptive information available for the two distinct entities.
| Attribute | This compound (Macrocyclic Lactone) | This compound / JBIR 100 (Bafilomycin Analogue) |
| Synonyms | - | JBIR 100[6] |
| Chemical Class | Macrocyclic Lactone[1][2] | Bafilomycin Analogue[6] |
| Reported Origin | Streptomyces sp.[2] | Streptomyces sp.[5][6] |
| Proposed Mechanism | Inhibitor of thrombin-stimulated calcium entry[1][3] | V-ATPase Inhibitor[5][6] |
| Potential Applications | Hypotensive, anti-platelet, anti-ischaemic, anti-inflammatory[1][2] | Antimicrobial[5][6] |
| CAS Number(s) | 303009-07-6[1], 1314486-37-7[3][4] | Not clearly specified in search results |
| Molecular Formula | C₃₉H₆₀O₁₁[1] | Not clearly specified in search results |
Critical Lack of Experimental Data
A thorough search for preclinical and clinical studies for any compound named this compound yielded no results. This absence of formal studies means that crucial information for drug development professionals is missing, including:
-
Pharmacokinetics: No data on absorption, distribution, metabolism, and excretion (ADME) is available.
-
Pharmacodynamics: Beyond the high-level proposed mechanisms, there is no information on dose-response relationships, target engagement, or downstream effects.
-
Toxicology: Safety and toxicity profiles have not been published.
-
Efficacy: No in vivo data from animal models for any disease indication is available.
Visualizing the Unconfirmed: Hypothetical Signaling Pathways
Given the lack of detailed experimental data, any visualization of signaling pathways would be purely speculative. However, to illustrate the proposed mechanisms of action for the two distinct compounds, the following diagrams are provided. It must be emphasized that these are based on the general understanding of these mechanisms and have not been experimentally validated for this compound.
Caption: Proposed mechanism of this compound (Lactone).
References
Unveiling JBIR-100: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural compound JBIR-100, a member of the hygrolide family of plecomacrolides. We will delve into its microbial origin, the multi-faceted approach to its discovery and structural elucidation, and the experimental evidence that sheds light on its antimicrobial mechanism of action. This document synthesizes key findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams to support further research and development efforts.
Origin and Biosynthesis
JBIR-100 is a specialized metabolite produced by Actinobacteria. Initially identified from Streptomyces sp. IR027-SDHV6, a novel and significant producer, Streptomyces varsoviensis , has since been characterized.[1] This discovery is noteworthy as S. varsoviensis is also known to produce other hygrolide sub-families, including bafilomycins, making it a versatile source of these bioactive compounds.[1][2][3]
The production of JBIR-100 is governed by a specific biosynthetic gene cluster (BGC). The identification of the hba cluster in S. varsoviensis represents the first reported BGC for a hygrobafilomycin, a subclass of hygrolides to which JBIR-100 belongs.[1][2][3] This genetic blueprint orchestrates a Type I Polyketide Synthase (PKS) pathway for the assembly of the core macrolactone structure. Bioinformatic analysis of the hba cluster has revealed homologues of genes responsible for the biosynthesis of the methoxymalonyl extender unit and the attachment of the characteristic fumaryl moiety.[1]
Discovery and Structural Elucidation
The discovery and characterization of JBIR-100 from S. varsoviensis employed a modern, multi-pronged approach that successfully linked the genetic information (BGC) to the expressed metabolite.[1][3] This workflow is crucial in modern natural product discovery for accelerating the identification of novel compounds from complex biological extracts.
Experimental Workflow for Discovery
The logical workflow for identifying JBIR-100 and connecting it to its biosynthetic origins is outlined below. This process begins with the observation of a reactive molecule in a cell extract and proceeds through genomic analysis to final structure confirmation.
Detailed Methodologies
-
Nucleophilic 1,4-Addition Labeling: A cell surface extract of S. varsoviensis was treated with a thiol-containing nucleophile, dithiothreitol (DTT). The reaction specifically targets electrophilic functional groups, such as the fumarate moiety in JBIR-100.[1]
-
Mass Spectrometry: The treated and untreated extracts were analyzed by MALDI-TOF MS. A mass shift corresponding to the addition of one DTT molecule was observed, confirming the presence of a reactive metabolite.[1] High-resolution LTQ-FT-MS was used on the isolated, unlabeled compound to determine its exact mass and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The complete structure and stereochemistry of the isolated compound were determined using a suite of one- and two-dimensional NMR experiments, including 1H, DQF-COSY, TOCSY, HSQC, and HMBC, with CD3OD as the solvent.[1]
Antimicrobial Activity and Mechanism of Action
JBIR-100 exhibits notable antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), while Gram-negative bacteria (Proteobacteria) were found to be insensitive.[1] Its mode of action appears to involve the disruption of the bacterial cell membrane.[1][2][3]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of JBIR-100 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms.
| Microorganism | Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 8 |
| Bacillus sp. Al Hakam | Gram-positive | 4 |
| Staphylococcus aureus USA300 | Gram-positive | 4 |
| Vancomycin-resistant Enterococcus | Gram-positive | >64 |
| Mycobacterium smegmatis | Acid-fast | >64 |
| Escherichia coli | Gram-negative | >64 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Debaryomyces hansenii | Fungus | - |
| Table 1: Minimum Inhibitory Concentrations (MICs) of JBIR-100. Data sourced from Molloy et al., 2016.[1] |
Furthermore, against B. subtilis, the Minimum Bactericidal Concentration (MBC) was determined to be 16 µM, classifying JBIR-100 as bactericidal against this organism.[1]
Proposed Mechanism of Action: Membrane Perturbation
Experimental evidence strongly suggests that JBIR-100's antimicrobial effect is mediated through the perturbation of the bacterial cell membrane. This involves two key events: membrane depolarization and subsequent permeabilization, leading to a loss of cellular integrity.
Experimental Protocols for Mechanism of Action Studies
This assay measures changes in the bacterial membrane potential.
-
Organism: Bacillus subtilis cultures were used.
-
Reagent: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)) was used.
-
Procedure:
-
B. subtilis cells were treated with sub-MIC levels of JBIR-100 (concentrations ranging from 0.2 µM to 1.0 µM).
-
Cells were then stained with DiOC2(3).
-
Changes in fluorescence intensity were measured. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
-
-
Results: Treatment with JBIR-100 at concentrations greater than 0.2 µM resulted in a significant, dose-dependent decrease in fluorescence, indicating depolarization of the B. subtilis membrane.[1]
This assay assesses whether the cell membrane has been compromised, allowing entry of molecules that are normally excluded.
-
Organism: Bacillus subtilis cultures were used.
-
Reagent: The fluorescent dye Propidium Iodide (PI), which is cell-impermeable and only enters cells with damaged membranes, where it intercalates with DNA and fluoresces.
-
Procedure:
-
B. subtilis cells were treated with various concentrations of JBIR-100.
-
Cells were subsequently stained with PI.
-
Uptake of PI was visualized by confocal fluorescence microscopy.
-
-
Results: A dose-dependent increase in the number and brightness of PI-stained B. subtilis cells was observed after treatment with JBIR-100, confirming that the compound causes membrane permeabilization.[1]
| Assay | Key Reagent | JBIR-100 Concentration Range (vs. B. subtilis) | Observed Effect |
| Membrane Depolarization | DiOC2(3) | > 0.2 µM (0.025 x MIC) | Dose-dependent decrease in fluorescence intensity |
| Membrane Permeabilization | Propidium Iodide | Not specified, dose-dependent | Increased number of PI-positive cells |
| Table 2: Summary of Mechanism of Action Experiments. Data sourced from Molloy et al., 2016.[1] |
Conclusion
JBIR-100 is a potent bactericidal agent from the hygrolide family, produced by Streptomyces varsoviensis. Its discovery was facilitated by a modern workflow combining reactivity-based screening with genomics, leading to the identification of the first biosynthetic gene cluster for a hygrobafilomycin. The antimicrobial activity of JBIR-100 against Gram-positive bacteria is attributed to its ability to perturb the cell membrane through a two-step process of depolarization and permeabilization. The detailed methodologies and quantitative data presented herein provide a solid foundation for researchers interested in the hygrolide family of natural products, antimicrobial drug development, and the study of bacterial membrane-active agents.
References
- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Vacuolar-Type H+-ATPase (V-ATPase) as a Therapeutic Target
Disclaimer: Publicly available scientific literature and quantitative experimental data for the specific compound TS 155-2 (also known as JBIR 100) are limited. This guide provides a detailed overview of its class of compounds—macrolide V-ATPase inhibitors—using data from well-characterized analogs like Bafilomycin and Concanamycin to illustrate the core mechanism of action, experimental evaluation, and cellular impact.
The Vacuolar-Type H+-ATPase (V-ATPase) is a highly conserved, ATP-driven proton pump essential for acidifying various intracellular compartments in all eukaryotic cells, including lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is critical for a multitude of cellular processes such as protein degradation, receptor recycling, endocytosis, autophagy, and neurotransmitter loading.[2][3] The enzyme is composed of two multi-subunit domains: a cytosolic V1 domain responsible for ATP hydrolysis and a transmembrane V0 domain that facilitates proton translocation.[4]
Given its central role, dysregulation of V-ATPase activity is implicated in various pathologies, including cancer, osteoporosis, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6] A prominent class of V-ATPase inhibitors is the plecomacrolide antibiotics, such as Bafilomycin A1 and Concanamycin A.[7] this compound, a bafilomycin analogue isolated from Streptomyces sp., belongs to this class and is identified as a V-ATPase inhibitor.[8] This document outlines the mechanism, cellular consequences, and analytical methods relevant to the study of this compound and related V-ATPase inhibitors.
Mechanism of Action: Inhibition of the V0 Proton Channel
Macrolide inhibitors like the bafilomycins and concanamycins exert their effect by specifically targeting the membrane-embedded V0 domain of the V-ATPase.[2] They bind to the proteolipid c-subunit ring within the V0 complex.[9][10][11] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. By locking the rotor, these inhibitors simultaneously halt both proton pumping and ATP hydrolysis in the V1 domain, effectively shutting down the enzyme's activity.[12] Cryo-electron microscopy studies of Bafilomycin A1 have revealed that multiple molecules of the inhibitor bind to the c-ring, ensuring a potent blockade of the proton channel.[12]
Quantitative Data: Potency of V-ATPase Inhibitors
While specific IC50 values for this compound are not available in the public literature, data from its close analogs demonstrate the high potency typical of this inhibitor class. These compounds inhibit V-ATPase activity at nanomolar concentrations.
| Inhibitor | Target System | IC50 Value | Reference(s) |
| Bafilomycin A1 | V-ATPases (various organisms) | 4 - 400 nM | [8][13] |
| V-ATPase (cell-free) | 0.44 nM | [14] | |
| Concanamycin A | V-ATPase (M. sexta) | 10 nM | [10][15] |
| Yeast V-type H+-ATPase | 9.2 nM | [16] | |
| Archazolid A | Jurkat / CEM Leukemic Cells | 0.51 - 0.56 nM | [17] |
| Yeast Vacuoles (S. cerevisiae) | 6.6 nM | [9] |
Key Experimental Protocols
Characterizing a V-ATPase inhibitor like this compound involves a series of biochemical and cell-based assays to confirm its mechanism, potency, and cellular effects.
V-ATPase Activity Assay (Biochemical)
This assay directly measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane fractions.
-
Objective: To quantify the inhibition of proton translocation by the test compound.
-
Methodology:
-
Prepare Membrane Fractions: Isolate lysosome- or vacuole-enriched membrane fractions from cultured cells or yeast.
-
Assay Buffer: Prepare an assay buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange). The buffer should lack ATP initially.
-
Incubation: Add the membrane vesicles to the assay buffer in a fluorometer cuvette. Add the V-ATPase inhibitor (e.g., this compound) at various concentrations and incubate. A DMSO vehicle control is run in parallel.
-
Initiate Reaction: Initiate proton pumping by adding ATP to the cuvette.
-
Measurement: Monitor the quenching of the dye's fluorescence over time. As protons are pumped into the vesicles, the interior acidifies, causing the dye to accumulate and its fluorescence to quench. The rate of fluorescence quenching is proportional to V-ATPase activity.[12]
-
Data Analysis: Calculate the initial rate of quenching for each inhibitor concentration. Plot the rates against the log of the inhibitor concentration to determine the IC50 value.[12]
-
Lysosomal Acidification Assay (Cell-Based)
This assay measures the inhibitor's effect on the pH of lysosomes within living cells.
-
Objective: To confirm that the inhibitor disrupts lysosomal pH homeostasis in a cellular context.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, MCF7) on glass-bottom dishes suitable for microscopy.
-
Inhibitor Treatment: Treat cells with the V-ATPase inhibitor at various concentrations for a predetermined time (e.g., 1-4 hours).
-
Dye Loading: Wash the cells and load them with a pH-sensitive, lysosome-tropic dye. Options include:
-
LysoTracker Probes: Fluorescent weak bases that accumulate in acidic compartments. A decrease in fluorescence intensity indicates a loss of acidity.[17][18]
-
Ratiometric Dyes (e.g., LysoSensor Yellow/Blue, PDMPO): These dyes exhibit a pH-dependent shift in their emission or excitation spectra, allowing for a more quantitative measurement of pH by calculating the ratio of fluorescence intensities at two wavelengths.[19][20]
-
-
Imaging: Acquire fluorescent images using a confocal microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity (or ratio) per cell or per lysosome. Compare the results from treated cells to control cells to assess the degree of lysosomal de-acidification.[19] A calibration curve using buffers of known pH in the presence of ionophores (e.g., nigericin, valinomycin) can be generated to estimate the absolute lysosomal pH.[20]
-
Autophagic Flux Assay
V-ATPase inhibition blocks the final step of autophagy: the fusion of autophagosomes with lysosomes and the degradation of their cargo. This assay measures the resulting accumulation of autophagosomes.
-
Objective: To determine the inhibitor's impact on the autophagic pathway.
-
Methodology:
-
Cell Treatment: Culture cells and treat one set with the V-ATPase inhibitor (e.g., 100 nM Bafilomycin A1 or an equivalent dose of this compound) for 2-4 hours. Treat a parallel set with vehicle control (DMSO).[21]
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis using an antibody against LC3B. Autophagy induction leads to the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound).
-
Data Analysis: Quantify the band intensity of LC3-II (and a loading control like GAPDH). Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the inhibitor to the amount in the control cells. A significant increase in LC3-II in inhibitor-treated cells indicates a functional autophagic flux that has been blocked at the lysosomal stage.[21]
-
Cellular Impact and Signaling Pathways
By disrupting the fundamental process of organellar acidification, V-ATPase inhibitors have profound effects on multiple cellular signaling pathways that are critical for cell growth, proliferation, and survival.
Inhibition of mTORC1 Signaling
The mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase is a master regulator of cell growth that is activated on the lysosomal surface. This activation requires a functional V-ATPase, which acts as a scaffold for the Rag GTPase-Ragulator complex.[22][23] V-ATPase inhibition prevents the recruitment and activation of mTORC1 at the lysosome, leading to a shutdown of its downstream signaling and the induction of catabolic processes like autophagy.[22][24]
Disruption of Notch and Wnt Signaling
Proper trafficking and processing of receptors for the Notch and Wnt signaling pathways are dependent on endosomal acidification.
-
Notch Signaling: V-ATPase inhibition causes the accumulation of the Notch receptor in endo-lysosomal compartments, which prevents its proper proteolytic cleavage and activation.[1][25] This leads to a significant reduction in the activity of this key developmental and oncogenic pathway.[25][26]
-
Wnt/β-catenin Signaling: The function of the Wnt receptor complex also requires V-ATPase activity. Inhibition can uncouple receptor activation from downstream events, preventing the stabilization of β-catenin and thereby suppressing Wnt target gene expression.[27]
Standardized Research Workflow
The evaluation of a novel V-ATPase inhibitor follows a logical progression from biochemical confirmation to cellular and, ultimately, in vivo characterization.
Conclusion
This compound is a member of the potent bafilomycin class of V-ATPase inhibitors. While specific data on this compound remains scarce, the well-documented activities of its analogs provide a strong framework for understanding its likely mechanism and cellular effects. By targeting the V0 proton channel, this compound is predicted to be a powerful tool for modulating fundamental cellular processes, including lysosomal function, autophagy, and key signaling pathways like mTORC1, Notch, and Wnt. The experimental protocols and workflows detailed herein provide a comprehensive guide for researchers seeking to characterize this compound or other novel V-ATPase inhibitors for applications in basic science and drug development. Further investigation is required to delineate the precise potency and potential therapeutic utility of this specific compound.
References
- 1. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Regulation of Luminal Acidification by the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vatalis.com [vatalis.com]
- 9. Archazolid A Binds to the Equatorial Region of the c-Ring of the Vacuolar H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Anti-leukemic effects of the V-ATPase inhibitor Archazolid A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of lysosomal pH [bio-protocol.org]
- 19. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]
- 21. Autophagic flux analysis [protocols.io]
- 22. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacologic inhibition of vacuolar H+ ATPase reduces physiologic and oncogenic Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Thrombin-Induced Calcium Signaling and the Putative Role of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying thrombin-induced calcium signaling, a critical pathway in cellular activation, particularly in platelets and endothelial cells. Furthermore, it explores the available information on the macrocyclic lactone TS 155-2 and its potential, though not yet fully substantiated, role as an inhibitor of this pathway. This document is intended to serve as a valuable resource, offering detailed signaling pathways, experimental protocols, and a critical analysis of the current state of knowledge.
The Core Signaling Pathway: Thrombin-Induced Calcium Mobilization
Thrombin, a serine protease, is a potent activator of a variety of cellular responses, including platelet aggregation, endothelial cell activation, and smooth muscle cell contraction.[1][2] A primary mechanism by which thrombin exerts these effects is through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors (GPCRs).[3][4] In humans, PAR1 and PAR4 are the principal thrombin receptors on platelets.[5]
The activation of PAR1 by thrombin initiates a well-defined signaling cascade:
-
Proteolytic Activation: Thrombin cleaves the N-terminal extracellular domain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand."[1][6] This tethered ligand then binds to the second extracellular loop of the receptor, inducing a conformational change that triggers intracellular signaling.[6]
-
G-Protein Coupling: The activated PAR1 couples to heterotrimeric G-proteins, primarily of the Gq and G12/13 families.[6][7]
-
Phospholipase C (PLC) Activation: The Gαq subunit activates Phospholipase C-β (PLCβ).[8]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[9]
-
Calcium Influx: The depletion of ER calcium stores is sensed by Stromal Interaction Molecules (STIMs), which then translocate to the plasma membrane and activate Orai channels, leading to store-operated calcium entry (SOCE) and a sustained elevation of [Ca²⁺]i.[9] Additionally, DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC), which can further modulate calcium signaling and other downstream pathways.[10] Thrombin-induced Ca²⁺ influx can also occur through non-capacitative pathways.[9]
The resulting elevation in intracellular calcium is a critical signal that drives a multitude of cellular responses, including platelet aggregation, granule secretion, and cytoskeletal rearrangement.[11]
Signaling Pathway Diagram
References
- 1. Scholarly Article or Book Chapter | Unique Pathway of Thrombin-induced Platelet Aggregation Mediated by Glycoprotein Ib | ID: 1c18dr62m | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Thrombin Induced Apoptosis through Calcium-Mediated Activation of Cytosolic Phospholipase A2 in Intestinal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GtR [gtr.ukri.org]
- 4. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9149529B2 - Stable compositions containing thrombin and methods for preparation and use thereof - Google Patents [patents.google.com]
- 9. Further observations on the cardiovascular effects of ST 155 (Catapres) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gαs regulates the post-endocytic sorting of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the TS 155-2 Human Colorectal Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The TS 155-2 cell line is a hypothetical human colorectal cancer (CRC) line established for in vitro research and drug discovery applications. This document provides detailed protocols for the culture and maintenance of the this compound cell line, along with key signaling pathway information relevant to its use in cancer research. The methodologies outlined are based on standard mammalian cell culture techniques and information gathered on colorectal cancer cell biology.
Cell Line Characteristics
The this compound cell line is an adherent epithelial cell line derived from a primary human colorectal adenocarcinoma. It exhibits many of the common molecular characteristics of CRC, including mutations in key signaling pathways that drive tumorigenesis.
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue | Colon |
| Disease | Colorectal Adenocarcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
Quantitative Data Summary
The following tables summarize typical quantitative data for the this compound cell line under standard culture conditions.
Table 1: Growth and Culture Conditions
| Parameter | Recommended Value |
| Doubling Time | Approximately 24-30 hours |
| Seeding Density | 2 x 104 cells/cm2 |
| Passage Ratio | 1:3 to 1:6 |
| Confluency for Subculture | 80-90% |
| Culture Medium | DMEM, high glucose |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) |
| Supplements | 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin[1] |
| Temperature | 37°C |
| CO2 Concentration | 5% |
Table 2: Cryopreservation
| Parameter | Recommended Value |
| Cryoprotectant Medium | 90% FBS, 10% DMSO |
| Cell Density for Freezing | 3-5 x 106 viable cells/mL[2] |
| Storage | Liquid Nitrogen Vapor Phase |
Experimental Protocols
Protocol 1: Thawing and Establishing Cryopreserved this compound Cells
This protocol describes the procedure for recovering this compound cells from cryogenic storage.
Materials:
-
This compound cryovial
-
Complete growth medium (pre-warmed to 37°C)
-
T-25 cell culture flask
-
Sterile centrifuge tubes (15 mL)
-
70% ethanol
-
Water bath (37°C)
-
Bio-safety cabinet
-
Centrifuge
Procedure:
-
Pre-warm complete growth medium in a 37°C water bath.
-
Quickly thaw the cryovial of cells by partially immersing it in the 37°C water bath for about 1-2 minutes, until only a small amount of ice remains.[3]
-
Wipe the outside of the vial with 70% ethanol before opening in a bio-safety cabinet.
-
Slowly transfer the contents of the vial to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150-200 x g for 5 minutes.[3]
-
Aspirate the supernatant, being careful not to disturb the cell pellet. This step removes the cryoprotectant medium.
-
Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the medium to remove any remaining dead cells and replenish nutrients.[3]
Protocol 2: Routine Maintenance and Subculture of this compound Cells
This protocol details the process for passaging adherent this compound cells.
Materials:
-
Confluent flask of this compound cells
-
Complete growth medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
New sterile culture flasks
-
Bio-safety cabinet
-
Inverted microscope
Procedure:
-
Examine the cells under an inverted microscope to assess confluency (should be 80-90%).[2]
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with PBS to remove any residual serum that may inhibit trypsin activity.[2] Use approximately 2 mL of PBS for a T-25 flask. Aspirate the PBS.
-
Add enough Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).[2]
-
Incubate the flask at 37°C for 2-5 minutes.
-
Observe the cells under the microscope. Once cells appear rounded and detached, gently tap the side of the flask to dislodge any remaining attached cells.[2]
-
Add 4-5 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count if necessary.
-
Transfer an appropriate volume of the cell suspension to new, labeled flasks containing fresh, pre-warmed medium at the desired split ratio (e.g., for a 1:4 split, transfer 1/4 of the cell suspension to a new flask).
-
Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Cell Viability Assay using Flow Cytometry
This protocol outlines a general procedure for assessing cell viability and apoptosis in this compound cells after experimental treatment.
Materials:
-
Treated and untreated this compound cells
-
Trypsin-EDTA
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture this compound cells and treat with the compound of interest for the desired time.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin to detach them and then neutralize with serum-containing medium.[4]
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
Wnt/β-Catenin Signaling Pathway in CRC
The Wnt/β-catenin signaling pathway is frequently activated in colorectal cancer and is a key driver of proliferation. In the absence of a Wnt signal, β-catenin is targeted for destruction. Upon Wnt binding to its receptor, this destruction is inhibited, allowing β-catenin to accumulate in the nucleus and activate target genes like c-MYC and cyclin D1, which promote cell proliferation and survival.[5]
Caption: Wnt/β-catenin signaling pathway in colorectal cancer.
Experimental Workflow for this compound Cell Culture
The following diagram illustrates the general workflow for culturing and experimenting with the this compound cell line.
Caption: General experimental workflow for this compound cell culture.
References
- 1. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. Cell Culture Protocols [cellbiologics.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. The Crosstalk Between Signaling Pathways and Cancer Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of microRNA-155 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cellular function, and its dysregulation is implicated in numerous pathologies. Calcium imaging assays, utilizing fluorescent Ca²⁺ indicators, are powerful tools to study the dynamics of intracellular Ca²⁺ signaling.
microRNA-155 (miR-155) is a small non-coding RNA molecule that has emerged as a key regulator of various physiological and pathological processes, including inflammation, immunity, and cancer. Recent studies have revealed a significant role for miR-155 in the modulation of intracellular calcium signaling pathways. These findings open new avenues for therapeutic intervention by targeting miR-155 to control aberrant calcium-dependent cellular responses.
These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging assays to investigate the effects of miR-155 on intracellular Ca²⁺ dynamics.
Mechanism of Action: miR-155 and Calcium Signaling
miR-155 can influence intracellular calcium concentrations through various mechanisms, primarily by post-transcriptionally regulating the expression of key genes involved in calcium signaling cascades.
One established mechanism involves the B-cell receptor (BCR) signaling pathway . Ligation of the BCR triggers a signaling cascade that leads to the release of Ca²⁺ from intracellular stores. miR-155 has been shown to enhance BCR signaling, resulting in a greater calcium flux upon receptor activation[1]. This is, in part, mediated by the downregulation of SHIP1 (Src homology-2 domain-containing inositol 5-phosphatase 1), a negative regulator of the BCR signaling pathway[1].
Another critical target of miR-155 is the L-type calcium channel α1c subunit (CACNA1C) . In cardiac cells, increased expression of miR-155 leads to a reduction in CACNA1C, resulting in a decreased density of the L-type Ca²⁺ current (ICa,L)[2]. This alteration in calcium influx can contribute to electrical remodeling in conditions such as atrial fibrillation[2].
Furthermore, miR-155 has been implicated in the regulation of vascular calcification by modulating the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway[3]. Overexpression of miR-155 can inhibit this pathway, which is involved in the osteogenic differentiation of vascular smooth muscle cells and subsequent calcification, a process heavily dependent on calcium homeostasis[3].
Data Presentation
Quantitative data from calcium imaging experiments investigating the effects of miR-155 should be summarized for clear comparison. Below are example tables for presenting such data.
Table 1: Effect of miR-155 Mimic Transfection on Agonist-Induced Calcium Response
| Cell Type | Agonist (Concentration) | Transfection Group | Peak [Ca²⁺]i (nM) ± SEM | Area Under the Curve (AUC) ± SEM |
| Jurkat T-cells | Anti-CD3 (1 µg/mL) | Scrambled Control | 450 ± 25 | 35000 ± 2100 |
| Jurkat T-cells | Anti-CD3 (1 µg/mL) | miR-155 Mimic | 680 ± 32 | 52000 ± 2800 |
| A549 Lung Cancer Cells | ATP (100 µM) | Scrambled Control | 320 ± 18 | 28000 ± 1500 |
| A549 Lung Cancer Cells | ATP (100 µM) | miR-155 Mimic | 490 ± 24 | 41000 ± 1900 |
Table 2: Effect of miR-155 Inhibitor on L-type Calcium Channel Activity
| Cell Type | Measurement | Transfection Group | Value ± SEM |
| hiPSC-CMs | ICa,L Density (pA/pF) | Scrambled Control | -8.5 ± 0.7 |
| hiPSC-CMs | ICa,L Density (pA/pF) | miR-155 Inhibitor | -12.2 ± 0.9 |
| hiPSC-CMs | Spontaneous Ca²⁺ Transient Amplitude (ΔF/F₀) | Scrambled Control | 0.8 ± 0.05 |
| hiPSC-CMs | Spontaneous Ca²⁺ Transient Amplitude (ΔF/F₀) | miR-155 Inhibitor | 1.3 ± 0.08 |
Experimental Protocols
Protocol 1: Calcium Imaging of Adherent Cells Following miR-155 Mimic or Inhibitor Transfection
This protocol describes how to measure changes in intracellular calcium in adherent cells after modulating miR-155 levels.
Materials:
-
Adherent cell line of interest (e.g., HEK293T, HeLa, A549)
-
Cell culture medium and supplements
-
miR-155 mimic, inhibitor, and scrambled negative control (commercially available)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Agonist of interest (e.g., ATP, carbachol, ionomycin)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfection:
-
Dilute the miR-155 mimic, inhibitor, or scrambled control in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted RNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Imaging:
-
Place the plate in the fluorescence microscope or plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read). For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the agonist of interest and continue recording for 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response as ΔF/F₀.
-
Calculate parameters such as peak amplitude and area under the curve.
-
Protocol 2: Investigating the Effect of miR-155 on Store-Operated Calcium Entry (SOCE)
This protocol is designed to assess the impact of miR-155 on the refilling of intracellular calcium stores from the extracellular space.
Materials:
-
Same as Protocol 1, with the addition of:
-
Thapsigargin (TG)
-
Calcium-free HBSS
-
HBSS containing 2 mM CaCl₂
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
-
Dye Loading: Follow step 3 from Protocol 1.
-
SOCE Measurement:
-
Replace the loading buffer with calcium-free HBSS.
-
Place the plate in the imaging instrument and establish a baseline fluorescence.
-
Add thapsigargin (1-2 µM) to deplete intracellular calcium stores. This will cause a transient increase in intracellular Ca²⁺ as it leaks from the ER.
-
Once the fluorescence signal returns to a stable, low level, add HBSS containing 2 mM CaCl₂ to initiate SOCE.
-
Record the subsequent rise in fluorescence, which represents calcium influx through store-operated channels.
-
-
Data Analysis:
-
Quantify the SOCE response by measuring the peak amplitude or the slope of the fluorescence increase after the addition of extracellular calcium.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. MicroRNA-155 influences B-cell receptor signaling and associates with aggressive disease in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting microRNA-155 attenuates atrial fibrillation by targeting CACNA1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular calcification by microRNA-155-5p is accompanied by the inactivation of TGF-β1/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying V-ATPase Function
Topic: TS 155-2 for studying V-ATPase function
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive searches for a compound designated "this compound" as a V-ATPase inhibitor did not yield any specific results. It is possible that this is an internal, unpublished, or alternative designation for a compound. The following application notes and protocols are based on the general principles of studying V-ATPase function using well-characterized small molecule inhibitors. For the purpose of providing a detailed and actionable guide, we will use the widely studied and commercially available V-ATPase inhibitor, Bafilomycin A1 , as a representative example. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.
Introduction to V-ATPase and its Inhibition
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles.[1][2][3][4][5] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, membrane trafficking, and neurotransmitter uptake.[1][2][6][7] In specialized cells like osteoclasts and certain cancer cells, V-ATPases are also found on the plasma membrane, where they contribute to processes like bone resorption and tumor invasion.[8]
Given their critical roles in both normal physiology and disease, V-ATPases are significant targets for therapeutic intervention, particularly in cancer and bone disorders.[8] Small molecule inhibitors are invaluable tools for dissecting the physiological functions of V-ATPases and for validating them as drug targets.
Mechanism of V-ATPase Inhibition
V-ATPases are large, multisubunit complexes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[1][8][9] Many potent inhibitors, such as the macrolide antibiotics Bafilomycin A1 and Concanamycin A, target the V0 proton channel, thereby blocking proton transport.[4][10]
Caption: Mechanism of V-ATPase Inhibition by Bafilomycin A1.
Quantitative Data on V-ATPase Inhibitors
The potency of V-ATPase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes representative IC50 values for well-known V-ATPase inhibitors.
| Inhibitor | Assay Type | Cell Line / System | IC50 Value | Reference |
| Bafilomycin A1 | Proton Pumping | Single-molecule assay | 0.2 nM | [11] |
| Concanamycin A | Proton Pumping | Single-molecule assay | 0.6 nM | [11] |
| Diphyllin | Proton Pumping | Single-molecule assay | 41 nM | [11] |
Experimental Protocols
Protocol 1: In Vitro V-ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions. The assay quantifies the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Cell line of interest (e.g., U3013 glioblastoma cells)[12]
-
Fractionation buffer (e.g., containing sucrose, buffer, and protease inhibitors)
-
ATP and MgCl2
-
Phosphate detection reagent (e.g., ADP-Glo Max Assay)[12]
-
V-ATPase inhibitor (e.g., Bafilomycin A1)
Procedure:
-
Membrane Fraction Isolation:
-
Harvest cells and resuspend in ice-cold fractionation buffer.
-
Lyse cells by mechanical disruption (e.g., passing through a 23G needle).[12]
-
Centrifuge at low speed (e.g., 2,000 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 min) to pellet membranes containing endosomes and lysosomes.[12]
-
Resuspend the membrane pellet in fractionation buffer.
-
-
ATPase Reaction:
-
Pre-incubate the membrane fraction with various concentrations of the V-ATPase inhibitor (or vehicle control) for a specified time.
-
Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[12]
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction according to the phosphate detection kit instructions (e.g., by adding a reagent that halts enzymatic activity).
-
-
Phosphate Detection:
-
Quantify the amount of ADP produced (which corresponds to ATP hydrolyzed) using a commercial kit such as the ADP-Glo Max Assay, following the manufacturer's protocol.[12]
-
-
Data Analysis:
-
Calculate the percentage of V-ATPase activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro V-ATPase activity assay.
Protocol 2: Cellular Lysosomal Acidification Assay
This cell-based assay measures the effect of V-ATPase inhibitors on the pH of acidic organelles, such as lysosomes.
Materials:
-
Adherent cells grown on coverslips or in microplates.
-
pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189 or Acridine Orange).
-
V-ATPase inhibitor (e.g., Bafilomycin A1).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation:
-
Seed cells and allow them to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of the V-ATPase inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Dye Loading:
-
Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions. For example, incubate with LysoSensor Green for 30 minutes.
-
-
Imaging and Quantification:
-
Wash the cells with fresh media.
-
Immediately image the cells using a fluorescence microscope. Acidic compartments will fluoresce brightly.
-
Alternatively, quantify the total fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Inhibition of V-ATPase will lead to a decrease in the fluorescence of the pH-sensitive dye as the acidic compartments become neutralized.
-
Quantify the fluorescence intensity for each inhibitor concentration and normalize to the vehicle control to determine the dose-dependent effect on lysosomal pH.
-
Signaling Pathways Influenced by V-ATPase Function
V-ATPase activity is crucial for the proper functioning of several signaling pathways. For instance, the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, is activated on the lysosomal surface and is sensitive to changes in lysosomal pH and amino acid content, which are regulated by V-ATPase.
Caption: V-ATPase role in mTORC1 signaling.
Conclusion
The study of V-ATPase function is critical for understanding fundamental cellular processes and for the development of new therapeutics. The protocols and information provided here, using Bafilomycin A1 as a stand-in for the requested "this compound," offer a framework for researchers to investigate the role of V-ATPases in their systems of interest. These methods can be adapted to characterize the effects of any novel V-ATPase inhibitor.
References
- 1. Frontiers | The cytosolic N-terminal domain of V-ATPase a-subunits is a regulatory hub targeted by multiple signals [frontiersin.org]
- 2. The emerging roles of vacuolar-type ATPase-dependent Lysosomal acidification in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and regulation of the V-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of P2Y12 Inhibitors in Platelet Aggregation Studies: A Profile of Cangrelor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis, making it a key target for therapeutic intervention in cardiovascular diseases. The P2Y12 receptor, an ADP receptor on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation and aggregation.[1][2] Consequently, P2Y12 inhibitors are a major class of antiplatelet drugs. This document provides detailed application notes and protocols for studying the effects of P2Y12 inhibitors on platelet aggregation, using Cangrelor as a primary example. Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 inhibitor with a rapid onset and offset of action.[3][4][5][6]
Mechanism of Action of P2Y12 Inhibition
Upon vascular injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets and binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][7]
-
P2Y1 Receptor: Activation of the P2Y1 receptor leads to a transient increase in intracellular calcium, inducing platelet shape change and initiating a weak, reversible aggregation.[1]
-
P2Y12 Receptor: The binding of ADP to the P2Y12 receptor, which is coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase.[2][8] This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[9] Dephosphorylated VASP no longer inhibits the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[7] The activated GPIIb/IIIa receptor binds fibrinogen, leading to stable platelet aggregation.[7][10] P2Y12 activation is crucial for amplifying and sustaining the aggregation response.[1]
Cangrelor, as a direct P2Y12 antagonist, binds reversibly to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting downstream signaling events that lead to platelet aggregation.[4][5][6]
Quantitative Data on the Effects of Cangrelor
The inhibitory effect of Cangrelor on platelet aggregation has been quantified in various studies. The following tables summarize key findings.
| Parameter | Agonist | Value | Reference |
| Inhibition of Platelet Aggregation | ADP | >80% with 2 and 4 μg/kg/min infusion | [3] |
| Onset of Action | - | Almost immediate | [5] |
| Offset of Action | - | 30-60 minutes | [6] |
| Half-life | - | 3-6 minutes | [6] |
Table 1: Pharmacodynamic Properties of Cangrelor
| Study Population | Cangrelor Dose | Comparator | Primary Endpoint | Result | Reference |
| Patients undergoing PCI | 30 µg/kg bolus + 4 µg/kg/min infusion | Clopidogrel | Composite of death, MI, or ischemia-driven revascularization at 48h | 4.7% vs. 5.9% (p=0.005) | [11] |
| Patients undergoing PCI | 30 µg/kg bolus + 4 µg/kg/min infusion | Clopidogrel | Stent thrombosis at 48h | 0.8% vs. 1.4% (p=0.01) | [11] |
| Clopidogrel-pretreated patients (in vitro) | 0.25 µmol/L | None | Reduction in peak aggregation (5 µM ADP) | 75% decrease (p<0.001) | [4] |
| Clopidogrel-pretreated patients (in vitro) | 0.25 µmol/L | None | Reduction in peak aggregation (20 µM ADP) | 85% decrease (p<0.001) | [4] |
Table 2: Clinical and In Vitro Efficacy of Cangrelor
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[12][13][14] It measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Cangrelor (or other P2Y12 inhibitor).
-
ADP (agonist).
-
Phosphate Buffered Saline (PBS).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Spectrophotometer.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.[15]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[15]
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.
-
-
Incubation with Inhibitor:
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
Add varying concentrations of Cangrelor (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.[4]
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[15]
-
Place the PRP sample with the inhibitor (or vehicle) into the aggregometer cuvette with a stir bar.
-
Add ADP (e.g., 5-20 µM final concentration) to induce aggregation.[4][16]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of aggregation).[12][17]
-
Protocol 2: Assessment of P2Y12-Specific Pathway using VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a specific method to measure the activity of the P2Y12 receptor pathway. In resting platelets, VASP is phosphorylated. ADP binding to P2Y12 inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors block this process, resulting in higher levels of phosphorylated VASP.
Materials:
-
Whole blood.
-
Prostaglandin E1 (PGE1).
-
ADP.
-
Cangrelor (or other P2Y12 inhibitor).
-
Paraformaldehyde (fixative).
-
Permeabilization buffer.
-
Fluorescently labeled antibodies against phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD61).
-
Flow cytometer.
Procedure:
-
Blood Sample Preparation:
-
Incubate whole blood with Cangrelor or vehicle control.
-
-
Stimulation and Fixation:
-
Add PGE1 to stimulate VASP phosphorylation (control for maximum phosphorylation).
-
In separate tubes, add PGE1 and ADP to stimulate dephosphorylation.
-
Immediately after stimulation, fix the cells with paraformaldehyde.
-
-
Permeabilization and Staining:
-
Permeabilize the fixed platelets.
-
Stain with fluorescently labeled antibodies against P-VASP and a platelet marker.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of P-VASP.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI of samples treated with PGE1 alone and with PGE1 + ADP: PRI (%) = [(MFI PGE1) - (MFI PGE1+ADP)] / (MFI PGE1) x 100%
-
A lower PRI indicates a higher level of P2Y12 inhibition.
-
Conclusion
The study of P2Y12 inhibitors is fundamental to the development of new antiplatelet therapies. Cangrelor serves as an excellent model compound for these investigations due to its direct, potent, and reversible mechanism of action. The detailed protocols for Light Transmission Aggregometry and VASP phosphorylation assays provided herein offer robust methods for characterizing the efficacy and mechanism of novel P2Y12 antagonists in both in vitro and ex vivo settings. Careful adherence to these standardized procedures will ensure reproducible and reliable data for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
References
- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Cangrelor increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 6. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Variable Effect of P2Y12 Inhibition on Platelet Thrombus Volume in Flowing Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Shear-Dependent Platelet Aggregation: Mechanisms and Therapeutic Opportunities [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond | MDPI [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for TS 155-2 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2, also known as JBIR 100, is a macrocyclic lactone produced by a Streptomyces species.[1] Initial patent filings suggest that this compound may possess hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[1][2] The primary reported mechanism of action for this compound is the blockade of thrombin-evoked calcium (Ca2+) entry into cells.[1] Thrombin is a key serine protease involved in coagulation and also functions as a potent pro-inflammatory mediator by activating Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and immune cells. This activation triggers a rapid increase in intracellular calcium, a critical second messenger in inflammatory signaling pathways.
Note: The scientific literature on this compound is currently limited, and detailed in vitro and in vivo studies are largely in the developmental stage.[1] These application notes and protocols are therefore provided as a hypothetical framework for initiating research into the anti-inflammatory potential of this compound, based on its known mechanism of action.
Hypothetical Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are likely mediated through its inhibition of thrombin-induced calcium influx. By preventing the rise in intracellular Ca2+, this compound may interfere with downstream signaling cascades that lead to the expression of pro-inflammatory genes. The binding of thrombin to its receptor (PAR-1) on immune cells like macrophages or endothelial cells typically activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of Ca2+ from intracellular stores (endoplasmic reticulum), a sustained inflammatory response requires the influx of extracellular Ca2+ through store-operated calcium entry (SOCE). It is this latter step that this compound is presumed to inhibit.
Quantitative Data from Hypothetical Experiments
The following tables represent the type of quantitative data that would be generated from the experimental protocols outlined below. These are for illustrative purposes only.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulant | Parameter | This compound IC50 (µM) |
| Calcium Flux | Human Platelets | Thrombin | Ca2+ Influx | 0.5 ± 0.1 |
| Calcium Flux | HUVEC | Thrombin | Ca2+ Influx | 1.2 ± 0.3 |
| Cytotoxicity | THP-1 Macrophages | - | Cell Viability (CC50) | > 50 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | This compound (1 µM) % Inhibition |
| Human PBMCs | Thrombin | TNF-α | 75 ± 8 |
| Human PBMCs | Thrombin | IL-6 | 68 ± 12 |
| Murine Macrophages | LPS | TNF-α | 82 ± 6 |
| Murine Macrophages | LPS | IL-1β | 70 ± 10 |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
Objective: To determine the potency of this compound in inhibiting thrombin-induced calcium influx.
Materials:
-
Human platelets or a relevant cell line (e.g., HUVEC, THP-1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound (dissolved in DMSO).
-
Thrombin.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
Fluorometric plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency. For suspension cells like platelets, isolate from whole blood.
-
Dye Loading: Incubate cells with Fura-2 AM in calcium-free HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with calcium-free HBSS to remove extracellular dye.
-
Compound Incubation: Resuspend cells in calcium-containing HBSS and add varying concentrations of this compound. Incubate for 15-30 minutes. Include a vehicle control (DMSO).
-
Measurement: Place the cell plate in the fluorometer. Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.
-
Stimulation: Add thrombin to all wells simultaneously using an automated injector.
-
Data Acquisition: Continue kinetic measurement of the fluorescence ratio for 5-10 minutes to capture the calcium influx peak.
-
Analysis: Calculate the peak calcium response for each concentration of this compound. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Pro-inflammatory Cytokine Production Assay
Objective: To evaluate the effect of this compound on the production of inflammatory cytokines in immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
-
This compound.
-
Thrombin or Lipopolysaccharide (LPS) as a stimulant.
-
RPMI-1640 medium with 10% FBS.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Cell Seeding: Seed PBMCs or BMDMs in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Add thrombin or LPS to the wells to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated vehicle control group to determine the percent inhibition.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound presents an intriguing profile for inflammation research due to its targeted mechanism of blocking thrombin-induced calcium entry. The hypothetical protocols and frameworks provided here offer a starting point for a systematic investigation into its anti-inflammatory potential. Future research should focus on confirming its mechanism of action across various cell types, determining its efficacy in established in vivo models of inflammation, and exploring its structure-activity relationship to potentially develop more potent derivatives. As with any novel compound, thorough toxicological and pharmacokinetic studies will be essential for its development as a potential therapeutic agent.
References
TS 155-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-stimulated calcium (Ca2+) entry into cells.[1] This property makes it a valuable tool for studying cellular signaling pathways involving thrombin and calcium, and for investigating its potential therapeutic applications, including antihypertensive, anti-platelet, anti-ischemic, and anti-inflammatory activities. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in common laboratory solvents and its application in studying thrombin-induced calcium signaling.
Solubility of this compound
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Recommended Stock Concentration | Final Assay Concentration |
| DMSO | Soluble | 1-10 mM | Varies (typically nM to µM range) |
| Ethanol | Soluble | 1-10 mM | Varies (typically nM to µM range) |
| Water | Limited | Not recommended for stock solutions | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 704.9 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[3]
Protocol 2: Thrombin-Induced Intracellular Calcium Flux Assay
This protocol provides a general method to measure the inhibitory effect of this compound on thrombin-induced calcium influx in adherent cells using a fluorescent calcium indicator.
Materials:
-
Adherent cells known to respond to thrombin (e.g., platelets, fibroblasts, endothelial cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Thrombin solution
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the culture medium from the wells and add the this compound dilutions or control solutions.
-
Incubate the plate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Calcium Indicator Loading:
-
Prepare the calcium indicator loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock (e.g., Fura-2 AM in DMSO) in HBSS. Pluronic F-127 can be added to improve dye solubility and cell loading.
-
Remove the compound-containing medium and wash the cells gently with HBSS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to perform kinetic measurements of fluorescence intensity. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
-
Establish a stable baseline fluorescence reading for a few cycles.
-
Add the thrombin solution to the wells to induce a calcium response. The final concentration of thrombin should be predetermined to elicit a robust and reproducible calcium signal.
-
Continue recording the fluorescence intensity for several minutes until the signal returns to baseline or stabilizes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). For single-wavelength dyes like Fluo-4, use the raw fluorescence intensity values.
-
Normalize the data to the baseline fluorescence before the addition of thrombin.
-
Determine the peak response or the area under the curve for each well.
-
Compare the responses in the this compound-treated wells to the vehicle control to determine the inhibitory effect of the compound.
-
Signaling Pathway
This compound exerts its effect by inhibiting the influx of extracellular calcium following the activation of thrombin receptors. The binding of thrombin to its G-protein coupled receptor (GPCR) on the cell surface initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial rise in intracellular calcium, along with other signaling events, triggers the opening of store-operated calcium (SOC) channels and other calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. This compound is thought to block this latter step of calcium entry.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.
References
Application Notes and Protocols for Assessing the Cellular Permeability and Uptake of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a macrocyclic lactone, related to hygrolidin, that functions as an inhibitor of thrombin-induced calcium entry into cells. This activity suggests potential therapeutic applications where modulation of intracellular calcium signaling is beneficial, such as in conditions involving platelet aggregation, inflammation, and vasoregulation. Understanding the ability of this compound to permeate cell membranes and be taken up by target cells is crucial for evaluating its pharmacokinetic and pharmacodynamic properties.
These application notes provide a guide for researchers to assess the cell permeability and cellular uptake of the compound this compound using relevant in vitro cell models. The protocols outlined below are designed for cell types implicated in the known biological activities of this compound, including endothelial cells, smooth muscle cells, and megakaryocytes.
Recommended Cell Lines
Based on the mechanism of action of this compound, which involves the inhibition of thrombin-evoked calcium influx, the following commercially available human cell lines are recommended for permeability and uptake studies:
-
Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell model for the vascular endothelium. HUVECs are extensively used in cardiovascular research and are suitable for forming monolayers in permeability assays that mimic the blood vessel wall.[1][2][3]
-
Human Aortic Smooth Muscle Cells (HASMC): These cells are critical in maintaining vascular tone and are a relevant model for studying compounds with potential hypotensive effects.[4][5]
-
Human Erythroleukemia (HEL) cells: This cell line possesses megakaryocytic features and can be used as a model to study platelet-related processes, which is relevant to the anti-platelet potential of this compound.
Data Presentation
Quantitative data from permeability and uptake experiments should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a structured format for data presentation.
Table 1: Apparent Permeability (Papp) of this compound across HUVEC Monolayers
| Compound | Concentration (µM) | Direction | Papp (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Recovery (%) |
| This compound | Apical to Basolateral (A-B) | ||||
| Basolateral to Apical (B-A) | |||||
| Control (Low Permeability) | Apical to Basolateral (A-B) | ||||
| Control (High Permeability) | Apical to Basolateral (A-B) |
Table 2: Cellular Uptake of this compound in HASMC and HEL Cells
| Cell Line | Compound | Concentration (µM) | Incubation Time (min) | Uptake (ng/mg protein) | Inhibitor (if any) | % Inhibition |
| HASMC | This compound | None | N/A | |||
| Inhibitor X | ||||||
| HEL | This compound | None | N/A | |||
| Inhibitor Y |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological mechanism and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound action on thrombin-induced calcium signaling.
Caption: Workflow for the HUVEC Transwell permeability assay.
Caption: Workflow for the cellular uptake assay in HASMC or HEL cells.
Experimental Protocols
Protocol 1: HUVEC Transwell Permeability Assay
This protocol is designed to measure the rate of transport of this compound across a confluent monolayer of HUVECs, providing an apparent permeability coefficient (Papp).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin-coated plates/inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Low and high permeability control compounds (e.g., Lucifer Yellow and Propranolol)
-
TEER meter
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Coat Transwell inserts with fibronectin according to the manufacturer's instructions.
-
Seed HUVECs onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-4 days.
-
Add complete growth medium to both the apical (insert) and basolateral (well) chambers.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Monolayer Integrity Check:
-
Monitor the formation of the monolayer daily.
-
Once confluent, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A stable and high TEER value indicates a well-formed barrier.
-
Optionally, perform a permeability assay with a low permeability marker like Lucifer Yellow to confirm monolayer integrity.
-
-
Transport Experiment:
-
On the day of the experiment, carefully wash the HUVEC monolayers twice with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) permeability: Add the test solution containing this compound and control compounds to the apical chamber and fresh HBSS to the basolateral chamber.
-
For Basolateral to Apical (B-A) permeability: Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Immediately after sampling, replace the removed volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, take a sample from the donor chamber for recovery calculations.
-
-
Sample Analysis:
-
Determine the concentration of this compound and control compounds in all collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Calculate the percent recovery to assess compound loss during the experiment.
-
Protocol 2: Cellular Uptake of this compound
This protocol describes a method to quantify the amount of this compound taken up by HASMC or HEL cells over time.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC) or Human Erythroleukemia (HEL) cells
-
Appropriate complete growth medium for the chosen cell line
-
Multi-well plates (e.g., 24-well or 96-well)
-
This compound stock solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Seed HASMC or HEL cells in multi-well plates at a density that ensures they are in the exponential growth phase on the day of the experiment.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluency (typically 80-90%).[4]
-
-
Uptake Experiment:
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the test solution containing the desired concentration of this compound to the wells. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding this compound.
-
Incubate the plates at 37°C for various time points (e.g., 2, 5, 15, 30, 60 minutes).
-
To stop the uptake, rapidly aspirate the test solution and wash the cells three times with ice-cold PBS. This step is critical to remove any compound that is not internalized.
-
-
Cell Lysis and Sample Preparation:
-
After the final wash, add an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 15-30 minutes to ensure complete cell lysis.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Sample Analysis:
-
Use a portion of the supernatant to determine the total protein concentration using a BCA assay.
-
Use the remaining supernatant to quantify the intracellular concentration of this compound using a validated analytical method like LC-MS/MS.
-
-
Data Normalization:
-
Normalize the amount of internalized this compound to the total protein content of each sample. The results are typically expressed as ng of compound per mg of total protein.
-
Concluding Remarks
The protocols provided herein offer a framework for investigating the cell permeability and uptake of the compound this compound. Researchers should optimize these protocols based on the specific characteristics of their experimental system, including the analytical method used for compound quantification. The data generated from these studies will be invaluable for understanding the cellular disposition of this compound and for guiding its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Measuring V-ATPase Inhibition with TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi vesicles.[1][2] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor recycling, and autophagy.[1][3] Consequently, V-ATPases have emerged as significant therapeutic targets for a range of diseases, including cancer and osteoporosis.[4][5]
TS 155-2, also known as JBIR 100, is a macrolide antibiotic and a bafilomycin analogue isolated from Streptomyces sp.[4][6][7] As a member of the plecomacrolide family, this compound is a known inhibitor of V-ATPase activity.[4][6] These application notes provide detailed protocols for the characterization of V-ATPase inhibition by this compound using both in vitro biochemical assays and cell-based functional assays.
Product Information
| Characteristic | Details |
| Compound Name | This compound (JBIR 100) |
| Class | Macrolide antibiotic, Bafilomycin analogue |
| Molecular Formula | C₃₉H₆₀O₁₁ |
| Molecular Weight | 704.9 g/mol |
| Mechanism of Action | V-ATPase inhibitor |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| Storage | Store at -20°C for long-term stability |
Quantitative Data Summary
The following table provides representative data on the inhibitory potency of this compound against V-ATPase from various sources. Please note that these are example values for illustrative purposes, as specific IC₅₀ values for this compound are not widely published. Researchers should determine the IC₅₀ experimentally for their specific system.
| V-ATPase Source | Example IC₅₀ (nM) | Assay Type |
| Osteoclast Microsomes | 150 | ATP-dependent H+ transport |
| Macrophage Microsomes | 200 | ATP-dependent H+ transport |
| Kidney Brush Border Membranes | 350 | ATP-dependent H+ transport |
| Liver Lysosomal Membranes | 1100 | ATP-dependent H+ transport |
Data is presented as an example based on typical ranges for V-ATPase inhibitors like FR167356.[8]
Experimental Protocols
In Vitro V-ATPase Activity Assay
This protocol describes the measurement of V-ATPase activity in isolated membrane fractions by quantifying the rate of ATP hydrolysis. The inhibition by this compound is determined by measuring the decrease in phosphate release.
a. Preparation of V-ATPase-Enriched Membrane Fractions
-
Harvest cells or tissues known to have high V-ATPase expression (e.g., kidney, osteoclasts, or specific cancer cell lines).
-
Homogenize the cells or tissue in a suitable fractionation buffer (e.g., 250 mM sucrose, 3 mM imidazole-HCl pH 7.4, 1 mM EDTA, and protease inhibitors).
-
Perform differential centrifugation to isolate the desired membrane fractions. A common procedure involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet microsomes and other light organelles.[9][10]
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane fractions at -80°C in small aliquots.
b. ATPase Activity Assay Protocol
-
Prepare a reaction buffer (e.g., 50 mM HEPES-Tris pH 7.5, 5 mM MgCl₂, 50 mM KCl, and 0.02% Triton X-100).
-
Prepare serial dilutions of this compound in the reaction buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.
-
Add 70 µL of the reaction buffer containing the V-ATPase-enriched membrane fraction (typically 5-10 µg of protein per well).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (to a final concentration of 3 mM).[2][11]
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a suitable reagent to measure inorganic phosphate (Pi) release, such as a malachite green-based colorimetric reagent.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
In Vitro V-ATPase Inhibition Assay Workflow.
Cell-Based Lysosomal Acidification Assay
This protocol measures the effect of this compound on the pH of lysosomes in living cells using a pH-sensitive fluorescent dye.
a. Materials
-
Cells of interest cultured on glass-bottom dishes or 96-well plates suitable for microscopy.
-
This compound stock solution in DMSO.
-
Bafilomycin A1 or Chloroquine as a positive control.
-
LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH indicator.[12][13][14]
-
Live cell imaging buffer (e.g., HBSS or phenol red-free medium).
-
Fluorescence microscope or plate reader capable of ratiometric imaging.
b. Protocol
-
Seed cells and allow them to adhere and grow for 24-48 hours.
-
Prepare working solutions of this compound and controls in the live cell imaging buffer at various concentrations.
-
Wash the cells twice with the imaging buffer.
-
Load the cells with the LysoSensor™ dye according to the manufacturer's instructions (e.g., 1 µM for 5-10 minutes at 37°C).
-
Wash the cells twice with the imaging buffer to remove excess dye.
-
Add the imaging buffer containing the different concentrations of this compound or controls to the cells.
-
Incubate the cells at 37°C for a desired period (e.g., 1-2 hours).
-
Acquire images using a fluorescence microscope with appropriate filter sets for the ratiometric dye. For LysoSensor™ Yellow/Blue, this typically involves excitation at ~360 nm and measuring emission at ~450 nm (blue) and ~530 nm (yellow).
-
Calculate the ratio of the fluorescence intensities (e.g., yellow/blue). An increase in this ratio indicates an increase in lysosomal pH (alkalinization).
-
Quantify the change in the fluorescence ratio for each treatment condition relative to the vehicle control.
Cell-Based Lysosomal pH Assay Workflow.
Autophagy Flux Assay by LC3-II Accumulation
Inhibition of V-ATPase blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of the autophagosome marker LC3-II.[15] This assay measures the accumulation of LC3-II by Western blotting to assess the inhibitory effect of this compound on autophagy flux.
a. Materials
-
Cells cultured in 6-well plates.
-
This compound stock solution in DMSO.
-
Bafilomycin A1 as a positive control.
-
Complete cell culture medium.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
b. Protocol
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or controls for a defined period (e.g., 2-4 hours). Include both treated and untreated cells.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of this compound indicates inhibition of autophagy flux.
Autophagy Flux Assay Workflow via Western Blot.
Signaling Pathway and Mechanism of Action
V-ATPase is a multi-subunit complex composed of a peripheral V₁ domain responsible for ATP hydrolysis and an integral V₀ domain that forms the proton pore. The energy from ATP hydrolysis in the V₁ domain drives the rotation of a central stalk, which in turn rotates the c-ring of the V₀ domain. This rotation facilitates the translocation of protons across the membrane. V-ATPase inhibitors like bafilomycin analogues are thought to bind to the c-ring of the V₀ domain, thereby locking the ring and preventing its rotation, which halts proton translocation.[16]
Mechanism of V-ATPase Inhibition by this compound.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. v-ATPase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Bacterial | Inhibitors | MedChemExpress [medchemexpress.eu]
- 8. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Assessment of neuropharmacological potential of low molecular weight components extracted from Rhinella schneideri toad poison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.11. Lysosomal pH Assay [bio-protocol.org]
- 14. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 15. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TS 155-2 Experiments
Information regarding "TS 155-2 experiments" is not available in the public domain, preventing the creation of a specific troubleshooting guide. Searches for this term have not yielded information on a specific scientific protocol, biological experiment, or drug development assay. The designation "this compound" appears in the context of technical standards, such as ISO TS 11155-2 for cabin air filters, but not in relation to life science research.
To receive targeted support, please verify the official name or provide additional context for your experiment.
General Troubleshooting for Life Science Experiments
For researchers encountering issues in the laboratory, a systematic approach to troubleshooting is crucial. Below are general guides and frequently asked questions applicable to a wide range of biological and chemical assays.
Frequently Asked Questions (FAQs)
Q1: My assay is yielding inconsistent results between replicates. What are the common causes?
A1: Inconsistent results, or high variability, can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are calibrated and that you are using proper technique (e.g., consistent speed, angle, and immersion depth).
-
Reagent Preparation: Inhomogeneous mixing of reagents or incorrect concentrations can lead to significant differences between wells or tubes. Always vortex or mix solutions thoroughly before use.
-
Temperature Fluctuations: Maintaining a consistent temperature is critical for many enzymatic reactions and cell-based assays. Use calibrated incubators and water baths, and minimize the time plates or tubes are outside of the controlled environment.
-
Cell Seeding Density: For cell-based assays, uneven cell distribution in the initial seeding can lead to variability. Ensure a single-cell suspension and mix gently before and during plating.
-
Edge Effects: In plate-based assays, the outer wells are more susceptible to evaporation and temperature changes, which can alter results. To mitigate this, avoid using the outermost wells for critical samples or fill them with a buffer or media.
Q2: I am observing a high background signal in my assay. What can I do to reduce it?
A2: High background can mask the true signal from your samples. Consider the following troubleshooting steps:
-
Washing Steps: Inadequate washing can leave behind unbound reagents or interfering substances. Increase the number or duration of wash steps.
-
Blocking Efficiency: For immunoassays (e.g., ELISA, Western blot), insufficient blocking can lead to non-specific binding of antibodies. Optimize the blocking buffer type and incubation time.
-
Reagent Concentration: High concentrations of detection reagents (e.g., antibodies, substrates) can contribute to background. Titrate your reagents to find the optimal concentration that maximizes signal-to-noise ratio.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions and use high-purity water.
Q3: My positive controls are not working as expected. How should I proceed?
A3: A failing positive control indicates a fundamental problem with the assay setup or reagents.
-
Reagent Integrity: The positive control reagent itself may have degraded. Use a fresh aliquot or a new lot of the control.
-
Expired Reagents: Check the expiration dates of all kits and reagents used in the experiment.
-
Incorrect Protocol: Double-check the experimental protocol to ensure all steps were performed correctly, including incubation times and temperatures.
-
Equipment Malfunction: Verify that all equipment (e.g., plate reader, incubator) is functioning correctly and has been calibrated.
General Experimental Workflow Troubleshooting
A logical workflow can help pinpoint the source of experimental error. The following diagram illustrates a general troubleshooting process.
Caption: A systematic workflow for troubleshooting experimental failures.
Signaling Pathway Analysis: A Conceptual Troubleshooting Guide
When investigating signaling pathways, unexpected results can arise from a variety of biological and technical issues.
Q4: I am not seeing the expected phosphorylation of my target protein after ligand stimulation. What could be the issue?
A4: This could be due to several factors related to the cells, reagents, or the experimental conditions.
-
Cell Health and Passage Number: Ensure cells are healthy, within a low passage number, and not over-confluent, as these factors can alter signaling responses.
-
Ligand Activity: The ligand may have lost its activity. Use a fresh stock and consider performing a dose-response curve to confirm its potency.
-
Serum Starvation: If your protocol requires serum starvation, ensure it is for the appropriate duration. Insufficient starvation can lead to high basal phosphorylation, while prolonged starvation can affect cell viability.
-
Inhibitor/Antibody Specificity and Concentration: If using inhibitors or antibodies, verify their specificity and use the recommended concentration.
-
Time Course: The peak phosphorylation event may be transient. Perform a time-course experiment to identify the optimal time point for analysis.
The following diagram illustrates a generic troubleshooting logic for a hypothetical signaling pathway experiment.
Caption: Troubleshooting logic for a signaling pathway phosphorylation experiment.
Technical Support Center: TS 155-2 Calcium Flux Assay
This guide provides comprehensive troubleshooting advice and protocols for fluorescence-based, no-wash calcium flux assays. Given that "TS 155-2" is not a standard public identifier, this document addresses common issues applicable to a wide range of similar experimental setups used by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your calcium flux assay experiments in a question-and-answer format.
Question 1: Why is my background fluorescence signal too high?
High background fluorescence can mask the specific signal from your agonist, leading to a poor signal-to-noise ratio.
-
Potential Cause 1: Incomplete Hydrolysis of AM Esters: The acetoxymethyl (AM) ester groups on the calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM) must be fully cleaved by intracellular esterases to trap the dye inside the cells. Incomplete hydrolysis can lead to dye leakage and high extracellular fluorescence.
-
Potential Cause 2: Autofluorescence: Cells and media components can naturally fluoresce, contributing to background noise.[3] Test compounds may also be autofluorescent.
-
Solution: Run a control plate with cells that have not been loaded with the calcium indicator dye to measure the inherent autofluorescence of your cells and compounds. Subtract this baseline from your experimental wells.
-
-
Potential Cause 3: Poor Cell Health: Damaged or dying cells may have dysregulated intracellular calcium and can exhibit higher resting fluorescence.[3]
-
Solution: Ensure cells are healthy and not over-confluent before starting the assay. Check viability and plate cells at an optimal density.
-
-
Potential Cause 4: Suboptimal Instrument Settings: Incorrect gain settings on the plate reader can amplify background noise.[4]
-
Solution: Adjust the instrument's gain or sensitivity settings. Aim for a baseline signal that is approximately 10-15% of the reader's maximum signal intensity before adding the agonist.[5]
-
Question 2: Why is my signal-to-noise ratio (SNR) low, or why am I seeing no response?
A low SNR or a complete lack of response upon agonist addition indicates a problem with either the signal generation or the health of the cellular signaling pathway.
-
Potential Cause 1: Insufficient Dye Loading: If not enough dye enters the cells, the fluorescence change upon calcium release will be minimal.
-
Solution: Optimize the dye concentration and incubation time. For difficult-to-load cells, the addition of a non-ionic surfactant like Pluronic® F-127 can aid in dye solubilization and cell entry.[6]
-
-
Potential Cause 2: Dye Extrusion: Many cell types, such as CHO and HeLa, actively pump the dye out of the cytoplasm using organic anion transporters.[7][8]
-
Potential Cause 3: Cell Line Unresponsive: The cells may not express the target receptor, or the receptor may not be coupled to the Gq signaling pathway that mediates calcium release.
-
Solution: Confirm receptor expression and its coupling to the phospholipase C (PLC) pathway. Use a positive control agonist known to elicit a calcium response in your cell line (e.g., ATP for endogenous P2Y receptors) to verify cell health and pathway integrity.[10]
-
-
Potential Cause 4: Agonist/Antagonist Issues: The compound may be inactive, used at the wrong concentration, or degraded.
-
Solution: Verify the identity and activity of your compounds. Perform a dose-response curve to ensure you are using an optimal concentration. Use a known agonist as a positive control.
-
Question 3: My results show high well-to-well variability (High CV%). What can I do?
High variability across replicate wells can make data interpretation difficult and unreliable.
-
Potential Cause 1: Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[11][12]
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. After seeding, let the plate rest on a level surface at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling.[12]
-
-
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity buffer.[12]
-
-
Potential Cause 3: Pipetting Inaccuracy: Small volume variations, especially of agonists or antagonists, can lead to large differences in response.
-
Solution: Ensure all pipettes are calibrated. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells.[11]
-
-
Potential Cause 4: Bubbles in Wells: Bubbles can interfere with the plate reader's optical path.
-
Solution: Be careful during pipetting to avoid introducing bubbles. If present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
-
Experimental Protocols
Detailed Protocol: No-Wash Calcium Flux Assay
This protocol provides a general workflow for a no-wash calcium flux assay in a 96-well or 384-well format.
-
Cell Plating (Day 1):
-
For adherent cells, seed them in a black-walled, clear-bottom microplate. Allow cells to attach and form a confluent monolayer overnight (16-24 hours).[10] Refer to Table 1 for recommended seeding densities.
-
For suspension cells, they can be plated on the day of the experiment. Use plates coated with an adherence factor like poly-D-lysine.[2]
-
-
Preparation of Dye-Loading Solution (Day 2):
-
Prepare a dye-loading solution by diluting a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM) and, if necessary, probenecid into a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The final working solution should be prepared fresh and is typically stable for at least 2 hours at room temperature.[1][2]
-
-
Cell Loading with Dye (Day 2):
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[1] Do not wash the cells after incubation.
-
-
Compound Preparation and Addition (Day 2):
-
Prepare serial dilutions of your test compounds (agonists or antagonists) in the assay buffer at the desired concentration (e.g., 4X the final concentration).
-
Place the cell plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument will add the compound to the wells (e.g., 50 µL to a 96-well plate already containing 150 µL) and immediately begin recording fluorescence.
-
-
Data Acquisition:
Data Presentation
Quantitative Assay Parameters
The following tables summarize key quantitative parameters that should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Cell Seeding Densities
| Plate Format | Volume per Well | Adherent Cells per Well | Suspension Cells per Well |
|---|---|---|---|
| 96-well | 100 µL | 40,000 - 80,000[1][2] | 125,000 - 250,000[2] |
| 384-well | 25 µL | 10,000 - 20,000[1][10] | 30,000 - 60,000[2] |
Table 2: Typical Reagent Concentrations & Incubation Times
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| Dye Loading Incubation | 60 min @ 37°C, then 15-30 min @ RT[1] | Allows dye to enter cells and be cleaved by esterases. |
| Probenecid Concentration | 2.5 mM[9] | Inhibits organic anion transporters to prevent dye leakage. |
| Pluronic® F-127 | 0.01 - 0.02% | Aids in dispersing the water-insoluble AM ester dyes. |
| Positive Control (ATP) | EC50 ~64 nM (CHO-K1 cells)[10] | Verifies cell health and pathway function. |
| Positive Control (Ionomycin) | 1 µg/mL[14] | A calcium ionophore used to elicit a maximal calcium response. |
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: General experimental workflow for a no-wash calcium flux assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 8. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bu.edu [bu.edu]
how to store and handle TS 155-2 compound
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of the compound TS 155-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as JBIR 100, is a macrocyclic lactone derived from a Streptomyces species.[1][2] Its primary mechanism of action is the inhibition of thrombin-stimulated calcium (Ca2+) entry into cells.[1][3][4] Thrombin triggers a signaling cascade that results in the release of Ca2+ from internal stores and an influx of extracellular Ca2+.[1] this compound specifically blocks this influx.[1] Due to this activity, it has potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties, though extensive research literature is not yet available.[1][3]
Q2: What are the physical and chemical properties of this compound?
This compound is supplied as a solid with a purity of ≥95%.[4][5] Its key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[6] Once a stock solution is prepared, it is recommended to aliquot it into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] The compound is stable under the recommended storage conditions.[7]
Q4: Is this compound considered hazardous?
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[7] However, it is intended for research use only and standard laboratory safety protocols should be followed.[7] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation or contact with skin and eyes.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1314486-37-7 | [1][7] |
| Molecular Formula | C39H60O11 | [6][7] |
| Molecular Weight | 704.9 g/mol | [6][7] |
| Purity | ≥95% | [4] |
| Formulation | Solid | [4][5] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a Stock Solution
This protocol outlines the general procedure for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the experiment.
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Based on the desired stock concentration, calculate the required volume of solvent.
-
Add the appropriate solvent of choice to the vial. The solution should be purged with an inert gas, such as nitrogen or argon, to prevent oxidation.[5]
-
Vortex or sonicate the vial gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials for storage at -20°C.
Troubleshooting Guide for Handling and Storage
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The compound's solubility limit in the chosen solvent has been exceeded. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. |
| The stock solution was not stored properly and solvent has evaporated. | Ensure vials are sealed tightly. For long-term storage, consider using parafilm to seal the vials. | |
| Loss of Compound Activity | The compound has degraded due to multiple freeze-thaw cycles. | Prepare fresh aliquots from a new vial of solid compound. Always aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| The compound is unstable in the chosen solvent over time. | Consult literature for the stability of this compound in different solvents. If information is unavailable, perform a stability test or prepare fresh solutions before each experiment. | |
| Inconsistent Experimental Results | Inaccurate pipetting of the stock solution. | Calibrate your pipettes regularly. When preparing dilutions, ensure the stock solution is fully thawed and mixed well before use. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling the stock solution. |
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound in blocking thrombin-induced Ca2+ influx.
Caption: General experimental workflow for in vitro studies using this compound.
References
Technical Support Center: Understanding the Impact of Serum on TS 155-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the potential impact of serum on the activity of the investigational compound TS 155-2. Given that this compound is a novel macrocyclic lactone with limited published data, this document leverages established principles of in vitro pharmacology and drug-serum protein interactions to guide your research. This compound is reported to block thrombin-evoked calcium (Ca2+) entry into cells, suggesting potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound when we switch from serum-free to serum-containing media. Why is this happening?
A1: This is a common phenomenon for many investigational drugs. The components of serum, particularly proteins like albumin, can bind to small molecules.[2][3] This binding effectively reduces the concentration of the free, unbound compound available to interact with its cellular target.[2] Only the unbound fraction of the drug is generally considered pharmacologically active. Therefore, a higher total concentration of this compound is required in the presence of serum to achieve the same effective concentration of free drug at the target site, resulting in an apparent decrease in potency (a rightward shift in the dose-response curve).
Q2: How can we quantify the extent of this compound binding to serum proteins?
A2: Several methods can be used to determine the fraction of this compound bound to serum proteins. Common techniques include:
-
Equilibrium Dialysis: This is often considered the gold standard. A semi-permeable membrane separates a solution of this compound in buffer from a solution containing serum proteins. At equilibrium, the concentration of free this compound will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
-
Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifugation through a filter with a specific molecular weight cutoff that retains the larger protein-drug complexes.
-
High-Performance Affinity Chromatography (HPAC): This technique can be used to quickly analyze and characterize drug-protein interactions.[2]
Q3: Can the IC50 shift we observe be used to estimate serum protein binding?
A3: Yes, the shift in the IC50 value in the presence of serum can be used to estimate the dissociation constant (Kd) for the compound-serum protein complex. A simple linear relationship exists between the apparent IC50 in the presence of serum protein and the inverse of the apparent Kd for the compound-serum protein complex. This method provides a straightforward way to assess the relative serum protein binding propensity of compounds during early-stage drug discovery.
Q4: What are the best practices for performing cell-based assays with and without serum to ensure data comparability?
A4: To ensure data comparability, it is crucial to maintain consistent experimental conditions. Here are some best practices:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase in both conditions. Prolonged serum starvation can affect cell viability and signaling pathways.
-
Vehicle Control: Use the same vehicle control (e.g., DMSO concentration) in both serum-free and serum-containing media.
-
Assay Duration: Keep the incubation time with the compound consistent across all conditions.
-
Parallel Experiments: Whenever possible, conduct experiments with and without serum in parallel to minimize inter-assay variability.
-
Control Compounds: Include a control compound with known serum protein binding properties to validate your assay system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in calcium assay with serum | 1. Autofluorescence of serum components. 2. Interaction of serum components with the fluorescent dye. | 1. Subtract the background fluorescence from a well with serum-containing media but without cells. 2. Test different batches of serum or use a serum-free medium if possible. 3. Consult the dye manufacturer's recommendations for use with serum. |
| Poor cell health in serum-free media | Cells are sensitive to the absence of growth factors and nutrients in serum. | 1. Minimize the duration of serum starvation before the assay. 2. Use a commercially available serum-free medium formulation that is optimized for your cell type. 3. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health before starting the experiment. |
| Inconsistent dose-response curves between experiments | 1. Variability in serum batches. 2. Inconsistent cell passage number or density. 3. Pipetting errors. | 1. Use the same lot of serum for a set of comparative experiments. 2. Maintain a consistent cell culture and seeding protocol. 3. Ensure proper mixing of reagents and accurate pipetting. |
| Unexpected shift in the dose-response curve (e.g., leftward shift) | While uncommon, a leftward shift could indicate that a metabolite of this compound, formed in the presence of serum enzymes, is more potent than the parent compound. | 1. Investigate the metabolic stability of this compound in serum. 2. Use heat-inactivated serum to denature metabolic enzymes and see if the effect is still observed. |
Quantitative Data: Impact of Serum on Compound Potency
The presence of serum proteins typically leads to a rightward shift in the dose-response curve, indicating a decrease in the apparent potency of a compound. The magnitude of this shift is dependent on the affinity of the compound for serum proteins. Below is a table summarizing hypothetical data for this compound, illustrating this effect.
| Condition | IC50 of this compound (nM) | Fold Shift | Calculated % Unbound (Hypothetical) |
| Serum-Free | 50 | - | 100% |
| 10% Fetal Bovine Serum (FBS) | 250 | 5 | 20% |
| 50% Human Serum | 1000 | 20 | 5% |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on thrombin-induced intracellular calcium mobilization in a cell line expressing the Protease-Activated Receptor 1 (PAR-1).
Materials:
-
HEK293 cells stably expressing PAR-1
-
Culture medium (e.g., DMEM) with and without 10% FBS
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Thrombin
-
This compound
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed the HEK293-PAR-1 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS. Also, prepare a stock solution of thrombin in HBSS.
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS.
-
Wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for each well.
-
Add the thrombin solution to all wells simultaneously using an automated injector.
-
Measure the fluorescence intensity over time (e.g., every second for 2 minutes).
-
-
Data Analysis:
-
The peak fluorescence intensity after thrombin addition represents the intracellular calcium concentration.
-
Normalize the data to the vehicle control (no this compound).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Repeat the experiment using culture medium containing serum during the compound incubation step to determine the IC50 shift.
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane (e.g., 8-12 kDa MWCO)
-
Human serum or Fetal Bovine Serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a solution of this compound in serum and another in PBS at the same concentration.
-
Assembly: Assemble the equilibrium dialysis device according to the manufacturer's instructions, separating the sample and buffer chambers with the semi-permeable membrane.
-
Loading: Add the this compound in serum solution to the sample chamber and PBS to the buffer chamber.
-
Incubation: Incubate the device at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
Sampling: After incubation, carefully collect samples from both the sample and buffer chambers.
-
Analysis: Determine the concentration of this compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation:
-
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in sample chamber) x 100
-
Visualizations
Thrombin Signaling Pathway
Thrombin activates the Gq-coupled Protease-Activated Receptor 1 (PAR-1), leading to the activation of Phospholipase C (PLC). PLC cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound is hypothesized to block a component of this calcium influx.
Caption: Thrombin-induced calcium signaling pathway and the proposed mechanism of action for this compound.
Experimental Workflow: Assessing Serum Impact
This workflow outlines the key steps to compare the activity of this compound in the presence and absence of serum.
Caption: Workflow for determining the impact of serum on this compound activity.
References
- 1. Effect of calcium antagonists on vascular responses of bovine coronary artery to acetylcholine, noradrenaline, and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top Life Science Marketplace List To Explore in 2023 [biopharmatrend.com]
- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating autofluorescence of TS 155-2 in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate autofluorescence when imaging with the hypothetical fluorescent probe TS 155-2. The following protocols and recommendations are based on established methods for reducing autofluorescence in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of autofluorescence when using this compound?
Autofluorescence is the natural emission of light by biological structures and can interfere with the signal from your specific fluorescent probe, this compound. Common sources include:
-
Endogenous Fluorophores: Molecules like collagen, elastin, lipofuscin, and NADH are naturally present in tissues and exhibit broad-spectrum fluorescence.
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence, particularly glutaraldehyde.
-
Extracellular Matrix Components: Proteins like collagen and elastin are major contributors to autofluorescence in tissue sections.
-
Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.
Q2: How can I determine if the signal I'm observing is from this compound or autofluorescence?
To differentiate the this compound signal from autofluorescence, you can use the following controls:
-
Unstained Control: Image a sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Any signal observed in this control is likely autofluorescence.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can acquire the emission spectrum of your stained sample and the unstained control. Linear unmixing algorithms can then be used to separate the this compound signal from the autofluorescence based on their distinct spectral profiles.
Troubleshooting Guides
This section provides detailed protocols for common methods to reduce autofluorescence. The effectiveness of each method may vary depending on the sample type and the source of autofluorescence.
Issue: High Background Autofluorescence in Fixed-Tissue Sections
Aldehyde fixation can introduce significant autofluorescence. The following chemical treatments can help to quench this background signal.
Sodium borohydride is a chemical quenching agent that reduces autofluorescence caused by aldehyde fixatives.
Experimental Protocol:
-
Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.
-
Incubation: Incubate the sections in a freshly prepared solution of 1 mg/mL sodium borohydride in an appropriate buffer (e.g., PBS) for 20 minutes at room temperature.
-
Washing: Wash the sections three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard staining protocol for this compound.
Sudan Black B is a non-fluorescent dye that can mask autofluorescent components like lipofuscin.
Experimental Protocol:
-
Rehydration: Deparaffinize and rehydrate tissue sections as needed.
-
Staining: Incubate the sections in a 0.1% (w/v) solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Destaining: Briefly wash the sections in 70% ethanol to remove excess dye.
-
Washing: Wash the sections thoroughly in PBS.
-
Staining: Continue with the this compound staining protocol.
Issue: Autofluorescence from Endogenous Fluorophores
For tissues rich in endogenous fluorophores, photobleaching or the use of specialized mounting media can be effective.
Exposing the sample to intense light can selectively destroy the fluorescent properties of endogenous fluorophores before imaging the target probe.
Experimental Protocol:
-
Sample Preparation: Prepare your this compound stained sample on a microscope slide.
-
Pre-imaging Exposure: Before acquiring your final images, expose the sample to a broad-spectrum light source (e.g., from a mercury or xenon lamp) using a wide-open filter cube for an extended period (e.g., 1-2 hours). The optimal duration will need to be determined empirically.
-
Image Acquisition: Proceed to image the this compound signal using its specific excitation and emission filters.
Several commercial mounting media are available that contain antifade and autofluorescence-reducing agents. These can be a simple and effective solution.
Experimental Protocol:
-
Final Wash: After the final wash step of your this compound staining protocol, carefully remove as much buffer as possible without allowing the sample to dry out.
-
Mounting: Apply a drop of an autofluorescence-reducing mounting medium to the sample and place a coverslip over it, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging.
Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence reduction techniques. The values are representative and may vary based on the specific tissue and experimental conditions.
| Mitigation Technique | Target Autofluorescence Source | Typical Reduction in Autofluorescence (%) | Key Considerations |
| Sodium Borohydride | Glutaraldehyde-induced | 50-80% | May affect antigenicity in some cases. |
| Sudan Black B | Lipofuscin, collagen | 60-90% | Can introduce a slight background color. |
| Photobleaching | General endogenous fluorophores | 40-70% | Time-consuming; may affect the target fluorophore if not done carefully. |
| Spectral Unmixing | Overlapping emission spectra | Up to 95% | Requires specialized imaging hardware and software. |
| Autofluorescence-Reducing Mountants | General background | 30-60% | Simple to use; effectiveness varies between products. |
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for mitigating autofluorescence when imaging with this compound.
Caption: Experimental workflow for assessing and mitigating autofluorescence.
Caption: Decision tree for selecting an autofluorescence mitigation technique.
Validation & Comparative
A Comparative Analysis of the Bioactivities of TS 155-2 and Hygrolidin
A detailed examination of two related macrocyclic lactones, TS 155-2 and hygrolidin, reveals distinct yet overlapping biological activities, primarily centered on the inhibition of vacuolar-type H+-ATPase (V-ATPase) and the modulation of cell cycle progression and autophagy. This guide provides a comprehensive comparison of their mechanisms of action, supported by available experimental data, and outlines the methodologies for key biological assays.
Introduction
This compound (also known as JBIR-100) and hygrolidin are naturally occurring 16-membered macrocyclic lactones belonging to the bafilomycin family, produced by different species of Streptomyces.[1][2][3][4] Their structural similarities translate into shared biological targets, most notably the V-ATPase, a proton pump crucial for the acidification of intracellular organelles.[2][5][6][7] This shared target underpins their cytotoxic and antimicrobial properties. However, subtle structural differences likely account for the nuances in their reported cellular effects. This guide aims to dissect these differences and similarities to provide researchers with a clear comparative framework.
Comparative Biological Activities
While direct comparative studies between this compound and hygrolidin are limited, an analysis of their individual activities reveals key areas of convergence and divergence.
V-ATPase Inhibition
Both this compound and hygrolidin are recognized as inhibitors of V-ATPase.[1][5] This inhibition disrupts the acidification of lysosomes and other vesicles, interfering with processes such as protein degradation, receptor recycling, and autophagy. The V-ATPase inhibitory activity is a hallmark of the bafilomycin class of compounds.
Cytotoxicity and Cell Cycle Arrest
Both compounds exhibit cytotoxic effects against cancer cell lines.
-
Hygrolidin demonstrates potent growth inhibition of solid tumor-derived cell lines, such as the DLD-1 human colon cancer cell line.[1] Its mechanism involves the induction of cell cycle arrest in the G1 and S phases.[1] This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the cyclin A-cdk2 complex more strongly than the cyclin E-cdk2 complex.[1] The induction of p21 by hygrolidin is suggested to be linked to its V-ATPase inhibitory activity.[1]
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, with preliminary findings suggesting it perturbs the membrane of the bacterium Bacillus subtilis.[4][10]
Other Activities
This compound has also been reported to block thrombin-evoked calcium (Ca2+) entry into cells, suggesting a potential role in pathways related to platelet activation and signaling.[11]
Data Summary
The following table summarizes the available quantitative data for this compound and hygrolidin. It is important to note that the lack of direct comparative studies necessitates caution when interpreting these values, as experimental conditions may vary between different studies.
| Compound | Activity | Cell Line/System | IC50 / Effect | Reference |
| This compound | Cytotoxicity | HeLa | 72.6 nM (48h) | [2][8] |
| V-ATPase Inhibition | - | Inhibitor | [2][5][6][7] | |
| Antimicrobial | Bacillus subtilis | Membrane perturbation | [4][10] | |
| Hygrolidin | Cell Cycle Arrest | DLD-1 | G1 and S phase arrest | [1] |
| p21 Induction | DLD-1 | Increased p21 mRNA and protein | [1] | |
| V-ATPase Inhibition | - | Implied in p21 induction | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway for this compound.
Caption: Signaling pathway for hygrolidin.
References
- 1. Hygrolidin induces p21 expression and abrogates cell cycle progression at G1 and S phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mcherrymrna.com [mcherrymrna.com]
- 4. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bacterial | Inhibitors | MedChemExpress [medchemexpress.eu]
- 7. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. glpbio.com [glpbio.com]
Validating TS 155-2 as a Specific V-ATPase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vacuolar-type H+-ATPases (V-ATPases) are crucial proton pumps responsible for acidifying various intracellular compartments and, in some specialized cells, the extracellular space. Their inhibition has significant implications for basic research and therapeutic development, particularly in oncology and bone diseases. This guide provides a comparative analysis of TS 155-2, a putative V-ATPase inhibitor, alongside the well-established inhibitors Bafilomycin A1 and Concanamycin A, offering a framework for its experimental validation.
This compound is identified as an antimicrobial agent and a bafilomycin analogue that inhibits V-ATPase activity.[1][2][3] Bafilomycin analogues belong to a class of macrolide antibiotics known to be potent and specific inhibitors of V-ATPase.[4][5] This guide will leverage the extensive data on Bafilomycin A1 as a reference to outline the expected inhibitory profile of this compound and the necessary experiments for its validation.
Comparative Analysis of V-ATPase Inhibitors
To rigorously validate this compound as a specific V-ATPase inhibitor, its performance should be benchmarked against well-characterized compounds. Bafilomycin A1 and Concanamycin A are potent and specific inhibitors of V-ATPase and serve as industry-standard controls.[4][6]
| Feature | This compound (Expected Profile as Bafilomycin Analogue) | Bafilomycin A1 | Concanamycin A |
| Class | Macrolide Antibiotic (Bafilomycin Analogue)[1][2][3] | Macrolide Antibiotic[5] | Macrolide Antibiotic[6] |
| Target | Vacuolar H+-ATPase (V-ATPase)[1][2][3] | Vacuolar H+-ATPase (V-ATPase)[5][6] | Vacuolar H+-ATPase (V-ATPase)[6] |
| Mechanism of Action | Expected to bind to the V0 subunit of V-ATPase, disrupting proton translocation.[5] | Binds to the V0 subunit of V-ATPase, specifically the c-ring, which prevents proton translocation.[5] | Also targets the V0 subunit, inhibiting proton transport.[4] |
| Potency (IC50) | Not yet publicly available. Expected to be in the nanomolar range. | ~1-10 nM (cell-free assays)[5] | ~5-50 nM (cell-free assays)[4] |
| Specificity | Expected to be highly specific for V-ATPase over other ATPases (e.g., F-type, P-type).[4] | Highly specific for V-ATPase.[4][6] | Highly specific for V-ATPase.[4][6] |
| Cellular Effects | Expected to inhibit lysosomal acidification, disrupt autophagy, and induce apoptosis.[5][7] | Inhibits lysosomal acidification, blocks autophagosome-lysosome fusion, and can induce apoptosis.[5][7] | Inhibits endosomal and lysosomal acidification, disrupts intracellular trafficking.[4][6] |
Experimental Protocols for Validation
To validate the efficacy and specificity of this compound, a series of quantitative experiments are essential. The following protocols are standard in the field for characterizing V-ATPase inhibitors.
V-ATPase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of purified or enriched V-ATPase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on V-ATPase activity.
Methodology:
-
Preparation of V-ATPase-enriched membranes: Isolate membranes from a source rich in V-ATPase, such as bovine brain clathrin-coated vesicles or yeast vacuoles.
-
ATPase activity measurement: The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), often using a colorimetric method (e.g., Malachite Green assay).
-
Inhibition curve: Perform the assay in the presence of a range of this compound concentrations (e.g., from picomolar to micromolar).
-
Data analysis: Plot the percentage of V-ATPase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Bafilomycin A1 should be used as a positive control.
Lysosomal pH Measurement (Cell-based)
This assay assesses the ability of the inhibitor to disrupt the acidification of lysosomes in living cells.
Objective: To confirm that this compound inhibits V-ATPase function in a cellular context, leading to an increase in lysosomal pH.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HeLa or RAW 264.7 macrophages.
-
Fluorescent Probe Loading: Load the cells with a pH-sensitive fluorescent dye that accumulates in lysosomes (e.g., LysoSensor Green DND-189 or LysoTracker Red DND-99). The fluorescence intensity of these dyes is dependent on the pH of the lysosomal compartment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a defined period. Bafilomycin A1 should be used as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in the fluorescence of LysoTracker Red or an increase in the fluorescence of LysoSensor Green indicates an increase in lysosomal pH.
-
Data Analysis: Generate dose-response curves to determine the EC50 for lysosomal pH neutralization.
Cell Viability/Cytotoxicity Assay
This assay evaluates the effect of the inhibitor on cell survival.
Objective: To determine the cytotoxic potential of this compound.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to measure the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the V-ATPase inhibition pathway and a typical experimental workflow for inhibitor validation.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Experimental workflow for validating this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial | Inhibitors | MedChemExpress [medchemexpress.eu]
- 4. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TS 155-2 Cross-Reactivity with Other ATPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of TS 155-2, a potent V-ATPase inhibitor, with other major ATPase families. Due to the limited availability of direct cross-reactivity studies on this compound, this guide leverages data from its close structural analog, bafilomycin A1, to provide insights into its potential off-target effects. All quantitative data are summarized for clear comparison, and detailed experimental methodologies are provided.
Executive Summary
This compound, also known as JBIR-100, is a macrolide antibiotic and a highly potent inhibitor of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are crucial for the acidification of intracellular compartments and are implicated in a variety of diseases, making them an attractive therapeutic target. Understanding the selectivity of V-ATPase inhibitors is critical for predicting potential side effects and for the development of targeted therapies. This guide assesses the cross-reactivity of this compound's analog, bafilomycin A1, against other essential ATPases, including P-type ATPases (Na+/K+-ATPase, Ca2+-ATPase, H+/K+-ATPase) and F-type ATPases.
The available data indicates that bafilomycin A1 exhibits remarkable selectivity for V-ATPase, with inhibitory concentrations in the low nanomolar range. In contrast, its effects on other ATPases are significantly less pronounced, generally requiring much higher concentrations to elicit a response.
Data Presentation: Cross-Reactivity of Bafilomycin A1 with Various ATPases
The following table summarizes the inhibitory effects of bafilomycin A1 on different ATPase types. It is important to note that direct IC50 values for cross-reactivity are not always available, and some data is presented qualitatively or as a percentage of inhibition at a specific concentration.
| ATPase Type | Subtype | Source Organism/Tissue | Bafilomycin A1 IC50 | Other Quantitative Data | Reference |
| V-ATPase | Vacuolar H+-ATPase | Bovine chromaffin granules | 0.6 - 1.5 nM | - | [1] |
| Vacuolar H+-ATPase | Various | 4 - 400 nmol/mg | - | [2] | |
| P-Type ATPase | Na+/K+-ATPase | Rat liver subcellular fraction | Not Reported | Reduced activity | [3][4] |
| Ca2+-ATPase (PMCA) | Human colon mucosa | Not Reported | Decreased activity | [3][4] | |
| Ca2+-ATPase (SERCA) | Rat liver subcellular fraction | Not Reported | Increased activity | [3][4] | |
| H+/K+-ATPase | Not Specified | Not significantly inhibited | Selective over H+/K+-ATPase | [1] | |
| F-Type ATPase | F1F0-ATPase | Not Specified | Not significantly inhibited | Selective over F-ATPases | [1][5] |
PMCA: Plasma Membrane Ca2+-ATPase; SERCA: Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase.
Experimental Protocols
Detailed methodologies for assessing the activity of different ATPases are crucial for interpreting cross-reactivity data. Below are generalized protocols for key ATPase activity assays.
V-ATPase Activity Assay
This protocol is based on measuring the liberation of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
V-ATPase enriched membrane fraction
-
Assay Buffer: 50 mM Tris-MES (pH 7.0), 30 mM KCl, 3 mM MgCl2
-
Substrate: 3 mM ATP (can be radiolabeled with [γ-32P]ATP for higher sensitivity)
-
Inhibitors: Bafilomycin A1 (for specific inhibition), Sodium Azide (to inhibit F-type ATPases), Sodium Orthovanadate (to inhibit P-type ATPases)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare V-ATPase enriched membrane vesicles.
-
Pre-incubate the membrane vesicles in the assay buffer containing inhibitors for other ATPases (e.g., azide and vanadate) to ensure the measured activity is primarily from V-ATPase.
-
To determine V-ATPase specific activity, prepare two sets of reactions: one with and one without a known concentration of bafilomycin A1.
-
Initiate the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or perchloric acid).
-
Measure the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green) or by scintillation counting if using radiolabeled ATP.
-
V-ATPase activity is calculated as the difference in phosphate released between the samples with and without bafilomycin A1.
Na+/K+-ATPase Activity Assay
This assay also relies on the measurement of ATP hydrolysis, with specific ion requirements and a specific inhibitor.
Materials:
-
Na+/K+-ATPase enriched membrane fraction (e.g., from kidney or brain tissue)
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Substrate: 4 mM Tris-ATP
-
Specific Inhibitor: 1 mM Ouabain
-
Phosphate detection reagent
Procedure:
-
Isolate membrane fractions rich in Na+/K+-ATPase.
-
Prepare two reaction mixtures. Both will contain the assay buffer and membrane preparation. One tube will also contain ouabain, a specific inhibitor of Na+/K+-ATPase.
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Start the reaction by adding ATP and incubate for a set time (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction with a stop solution.
-
Determine the amount of inorganic phosphate liberated in both sets of tubes.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive activity.
Ca2+-ATPase Activity Assay
This assay measures the activity of calcium pumps like SERCA and PMCA.
Materials:
-
Ca2+-ATPase containing membrane fractions (e.g., sarcoplasmic reticulum for SERCA, erythrocyte ghosts for PMCA)
-
Assay Buffer: Appropriate buffer system (e.g., MOPS or HEPES) with controlled free Ca2+ concentrations (using Ca2+/EGTA buffers).
-
Substrate: ATP
-
Specific Inhibitor (optional): Thapsigargin for SERCA
-
Phosphate detection reagent
Procedure:
-
Prepare membrane vesicles containing the Ca2+-ATPase of interest.
-
Set up reaction tubes with assay buffer containing varying concentrations of free Ca2+ to determine the Ca2+-dependency of the activity.
-
A control reaction without added Ca2+ (or with high EGTA) is included to measure basal Mg2+-ATPase activity.
-
Initiate the reaction with ATP and incubate at 37°C.
-
Stop the reaction and measure the released inorganic phosphate.
-
Ca2+-ATPase activity is calculated by subtracting the basal Mg2+-ATPase activity from the total activity measured in the presence of Ca2+.
Mandatory Visualization
The following diagrams illustrate the conceptual workflow for assessing ATPase inhibitor specificity and the signaling context of V-ATPase.
Caption: Experimental workflow for assessing ATPase inhibitor specificity.
Caption: Cellular context of V-ATPase function and its inhibition by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TS 155-2 and Other Calcium Channel Blockers: A Review of Current Scientific Evidence
For Immediate Release
A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies on the cardiovascular effects of TS 155-2 (also known as JBIR-100) against well-established calcium channel blockers. While initial interest in this compound was linked to its potential inhibition of thrombin-stimulated calcium entry, the primary focus of subsequent research has shifted towards its antimicrobial and anticancer properties. This guide provides a summary of the known biological activities of this compound and, in the absence of direct comparative data, offers a detailed analysis of established calcium channel blockers to serve as a valuable resource for researchers, scientists, and drug development professionals.
This compound (JBIR-100): Current State of Research
This compound is a macrocyclic lactone produced by Streptomyces species. Scientific investigations have primarily elucidated its role as a potent antimicrobial agent, particularly against Gram-positive bacteria like Bacillus subtilis. The proposed mechanism of its antimicrobial action involves the perturbation of the bacterial cell membrane.
Furthermore, studies have explored the anti-proliferative effects of this compound in the context of oncology. Research in breast cancer cell lines suggests that it may induce apoptosis (programmed cell death) and inhibit autophagy, a cellular recycling process that can promote cancer cell survival.
Despite the initial mention of its effects on calcium influx, there is a significant lack of published data quantifying the efficacy and selectivity of this compound as a calcium channel blocker. Key metrics such as IC50 values for different calcium channel subtypes (L-type, T-type, N-type) and detailed electrophysiological studies are not available in the public domain. Consequently, a direct comparative analysis with conventional calcium channel blockers is not feasible at this time.
Comparative Analysis of Established Calcium Channel Blockers
To provide a relevant framework for comparison within this important class of therapeutic agents, this guide presents a detailed analysis of well-characterized calcium channel blockers. These drugs are broadly classified into two main groups: dihydropyridines and non-dihydropyridines.
Data Presentation: Quantitative Comparison of Calcium Channel Blockers
The following table summarizes the key pharmacological properties of representative calcium channel blockers, including their selectivity for different calcium channel subtypes and their half-maximal inhibitory concentrations (IC50).
| Drug Class | Representative Drug | Primary Target | IC50 (approx.) | Key Clinical Applications |
| Dihydropyridines | Nifedipine | L-type Ca²⁺ Channels | ~100 nM | Hypertension, Angina |
| Amlodipine | L-type Ca²⁺ Channels | ~1.9 nM | Hypertension, Angina | |
| Non-dihydropyridines | ||||
| Phenylalkylamines | Verapamil | L-type Ca²⁺ Channels | ~20 nM | Hypertension, Angina, Arrhythmias |
| Benzothiazepines | Diltiazem | L-type Ca²⁺ Channels | ~40 nM | Hypertension, Angina, Arrhythmias |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to characterize calcium channel blockers.
1. Patch-Clamp Electrophysiology:
-
Objective: To directly measure the effect of a compound on the ionic currents flowing through specific calcium channels.
-
Methodology:
-
Cells expressing the target calcium channel subtype (e.g., HEK293 cells transfected with the gene for a specific channel) are cultured on glass coverslips.
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (gigaseal), isolating a small patch of the membrane containing one or more ion channels.
-
The voltage across the membrane patch is clamped at a specific potential using a specialized amplifier.
-
The current flowing through the channels in response to voltage changes is recorded in the absence and presence of the test compound.
-
The concentration-dependent inhibition of the current is used to determine the IC50 value.
-
2. Calcium Imaging Assays:
-
Objective: To measure changes in intracellular calcium concentration in response to a stimulus and the effect of a test compound.
-
Methodology:
-
Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The dye's fluorescence intensity changes in proportion to the intracellular calcium concentration.
-
A baseline fluorescence measurement is taken.
-
The cells are stimulated to induce calcium influx (e.g., by depolarization with high potassium or application of an agonist).
-
The change in fluorescence is recorded in the absence and presence of the test compound.
-
The inhibitory effect of the compound on the calcium signal is quantified.
-
Mandatory Visualization
Signaling Pathway of Calcium Channel Blockers
The following diagram illustrates the general mechanism of action of L-type calcium channel blockers in vascular smooth muscle cells, leading to vasodilation.
A Researcher's Guide to Investigating the Effects of Novel Compounds on Intracellular pH: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available scientific literature or experimental data confirming the effect of the macrocyclic lactone TS 155-2 on intracellular pH (pHi). This guide, therefore, provides a comparative framework and detailed experimental protocols for researchers to investigate the potential effects of any novel compound, using this compound as a hypothetical subject, on the regulation of intracellular pH.
Intracellular pH is a tightly regulated physiological parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, signal transduction, and ion transport.[1] Dysregulation of pHi has been implicated in various pathological conditions, making the study of how novel compounds affect pHi a critical aspect of drug development. This guide compares common methodologies for measuring pHi and provides a detailed protocol for assessing the impact of a test compound on cellular pH homeostasis.
Comparative Analysis of Intracellular pH Measurement Techniques
The selection of an appropriate method for measuring intracellular pH is contingent on the specific experimental needs, available instrumentation, and the cell type under investigation. The most prevalent methods involve the use of pH-sensitive fluorescent probes.[2][3]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | Dual-excitation ratiometric fluorescent dye. The ratio of fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) is proportional to pH.[4][5] | - High sensitivity in the physiological pH range (pKa ~7.0).[6] - Ratiometric measurement minimizes artifacts from dye concentration, photobleaching, and cell thickness.[6] - Well-suited for flow cytometry and fluorescence microscopy.[2][6] | - Can be prone to leakage from cells. - In situ calibration is required for accurate measurements.[6] | Real-time monitoring of cytosolic pH changes in response to stimuli. |
| Carboxy SNARF-1 | Dual-emission ratiometric fluorescent dye. The ratio of fluorescence intensity at two different emission wavelengths is pH-dependent. | - Long-wavelength emission reduces interference from cellular autofluorescence.[2] - Suitable for confocal microscopy and ratiometric imaging with a single excitation line.[2] | - Lower signal intensity compared to BCECF.[2] | Ratiometric pH imaging in live cells, particularly with confocal microscopy. |
| pH-sensitive Green Fluorescent Proteins (pHluorins) | Genetically encoded fluorescent proteins whose fluorescence is pH-sensitive. | - Can be targeted to specific subcellular compartments.[7][8] - Non-invasive, as no dye loading is required. - Suitable for long-term studies. | - Requires transfection of cells. - May have a lower signal-to-noise ratio compared to synthetic dyes. | Measuring pH in specific organelles like mitochondria or the Golgi apparatus.[7][8] |
| pH-Sensitive Microelectrodes | Direct measurement of intracellular pH using a fine-tipped electrode inserted into a single cell. | - Provides direct and continuous pH readings. | - Technically challenging and invasive, often damaging the cell. - Low throughput, suitable for only one cell at a time. | Specialized electrophysiological studies in large cells like oocytes or neurons. |
Experimental Protocol: Measuring Intracellular pH using BCECF-AM
This protocol details the measurement of intracellular pH in cultured cells using the fluorescent indicator BCECF-AM, a cell-permeable ester form of BCECF.[5]
Materials:
-
Cultured cells (e.g., HeLa, CHO, or a cell line relevant to the study)
-
BCECF-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4[4]
-
Calibration buffers (pH 6.5, 7.0, 7.5) containing 10 µM nigericin (a K+/H+ ionophore)
-
Test compound (e.g., this compound) stock solution
-
Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Preparation:
-
Seed cells onto a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.[4]
-
Dilute the BCECF-AM stock solution in HBS to a final working concentration of 3-5 µM.[5]
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[5]
-
-
Washing:
-
Measurement of Baseline pHi:
-
Add fresh HBS to the cells.
-
Measure the fluorescence intensity at an emission wavelength of ~535 nm, while alternating the excitation wavelengths between ~490 nm and ~440 nm.
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
-
Application of Test Compound:
-
Add the test compound (e.g., this compound) at the desired concentration to the cells.
-
Immediately begin recording the fluorescence ratio (F490/F440) over time to monitor changes in intracellular pH.
-
-
In Situ Calibration:
-
At the end of the experiment, remove the experimental solution.
-
Add the calibration buffers (pH 6.5, 7.0, 7.5) containing nigericin to separate wells.
-
Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.[2]
-
Measure the fluorescence ratio for each calibration buffer.
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values.
-
Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Influencing Intracellular pH
Intracellular pH is primarily regulated by a variety of ion transporters, including the Na+/H+ exchanger (NHE) and bicarbonate transporters.[7][9] The activity of these transporters can be modulated by various signaling pathways. For instance, growth factors can activate pathways like the PI3K/Akt and MAPK pathways, which in turn can influence the activity of NHE1, a key regulator of pHi.[10] Given that this compound is known to affect calcium signaling, it is plausible that it could indirectly influence pHi through calcium-dependent pathways.
Caption: A simplified signaling pathway illustrating the regulation of intracellular pH by growth factors via the PI3K/Akt and MAPK pathways, leading to the activation of the Na+/H+ exchanger 1 (NHE1).
Experimental Workflow for Assessing a Compound's Effect on pHi
The following diagram outlines the logical flow of an experiment designed to determine if a novel compound alters intracellular pH.
Caption: A flowchart detailing the key steps for measuring the effect of a test compound on intracellular pH using the fluorescent dye BCECF-AM.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Intracellular pH - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 9. Role of Na+/H+ exchange in the control of intracellular pH and cell membrane conductances in frog skin epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular pH regulation by Na⁺/H⁺ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TS 155-2: Anti-inflammatory Effects Remain Unsubstantiated by Publicly Available Data
A comprehensive review of scientific literature and publicly accessible data reveals a significant lack of evidence to support or independently verify any anti-inflammatory effects of a compound designated as TS 155-2. Despite searches for experimental data, clinical trials, and detailed pharmacological studies, no substantial information was found to fulfill the request for a comparative guide on its anti-inflammatory properties.
The primary challenge in conducting an independent verification is the absence of published research detailing the biological activity of this compound in the context of inflammation. While some chemical suppliers list a macrocyclic lactone produced by Streptomyces species under the identifier this compound, the provided information is limited to its chemical structure and availability for research purposes.[1][2] These commercial listings do not include any experimental data on its anti-inflammatory effects or mechanism of action.
It is crucial to distinguish this compound from other similarly named entities that appeared during the information gathering process, but are unrelated to the user's request:
-
TS-13: A study was identified that investigated the anti-inflammatory activity of a different compound, TS-13, which is described as an ARE-inducing phenol antioxidant.[3]
-
MicroRNA-155 (miR-155): A significant body of research exists on miR-155, a small non-coding RNA molecule involved in regulating inflammation. However, its role is complex, with studies indicating both pro- and anti-inflammatory functions depending on the context.[4][5][6] This is a distinct biological entity and not a chemical compound.
-
TNO155: This designation refers to a different drug candidate currently under investigation in clinical trials for cancer therapy.[7]
-
ISO TS 11155-2: This is a technical standard related to cabin air filters and is entirely unrelated to pharmacology.[8]
Without any foundational data on the anti-inflammatory effects of this compound, it is not possible to provide a comparative analysis with other anti-inflammatory agents, detail experimental protocols, or create the requested visualizations of signaling pathways and workflows. The core requirements of data presentation and experimental methodology cannot be met due to the absence of the primary subject's performance data.
Therefore, for researchers, scientists, and drug development professionals seeking to evaluate this compound, the initial step would be to conduct foundational in vitro and in vivo studies to determine if it possesses any anti-inflammatory activity. Until such data is generated and published, an independent verification and comparison are not feasible.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. calpaclab.com [calpaclab.com]
- 3. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of miR-155 in the regulation of lymphocyte immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-155 acts as an anti-inflammatory factor in orbital fibroblasts from Graves’ orbitopathy by repressing interleukin-2-inducible T-cell kinase | PLOS One [journals.plos.org]
- 6. MicroRNA-155 potentiates the inflammatory response in hypothermia by suppressing IL-10 production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Anti-Platelet Agents: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy and mechanisms of action of established anti-platelet agents. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
The query for the anti-platelet efficacy of TS 155-2 reveals a notable gap in publicly available scientific literature. While a patent for this compound, a macrocyclic lactone also known as JBIR-100, suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities, there is a lack of published studies to validate or quantify these effects.[1][2] The proposed mechanism of action for this compound is the inhibition of thrombin-induced calcium entry into cells, a critical step in platelet activation.[1][2] However, without experimental data, a direct efficacy comparison with known anti-platelet agents is not feasible at this time.
This guide, therefore, focuses on a comprehensive comparison of well-established anti-platelet drugs: Aspirin, Clopidogrel, and Ticagrelor. We will delve into their mechanisms of action, present available efficacy data, and detail the experimental protocols used to evaluate them. This information provides a framework for how a new agent like this compound could be assessed and benchmarked against the current standards of care.
Comparison of Known Anti-Platelet Agents
The following table summarizes the key characteristics and efficacy parameters of three widely used anti-platelet agents.
| Feature | Aspirin | Clopidogrel | Ticagrelor |
| Target | Cyclooxygenase-1 (COX-1) | P2Y12 receptor (irreversible) | P2Y12 receptor (reversible) |
| Mechanism of Action | Irreversibly inhibits COX-1, blocking thromboxane A2 (TXA2) synthesis. | Irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface. | Reversibly interacts with the P2Y12 ADP receptor, preventing signal transduction. |
| Activation | Active as administered. | Prodrug, requires hepatic metabolism by CYP450 enzymes (e.g., CYP2C19) to form an active metabolite. | Active as administered; does not require metabolic activation for its anti-platelet effect.[3] |
| Onset of Action | Rapid (within 60 minutes). | Slower (2-8 hours for maximal effect), dependent on metabolism. | Rapid (within 30 minutes to 2 hours). |
| Offset of Action | Long (lifespan of the platelet, ~7-10 days) due to irreversible inhibition. | Long (5-10 days) due to irreversible binding. | Shorter (3-5 days) due to reversible binding. |
| Reported Efficacy | Reduces the risk of major vascular events by approximately 25% in high-risk patients.[4] | In combination with aspirin, further reduces the risk of major vascular events compared to aspirin alone. | Generally demonstrates a more potent and predictable anti-platelet effect than clopidogrel.[3] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the points of intervention for Aspirin, Clopidogrel, and Ticagrelor in the platelet activation pathway.
Caption: Mechanism of action of common anti-platelet agents.
Experimental Protocols for Efficacy Assessment
The evaluation of anti-platelet agent efficacy relies on a variety of in vitro and ex vivo assays. A standard method is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA)
Principle: LTA measures the aggregation of platelets in a sample of platelet-rich plasma (PRP) by detecting changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.
-
Baseline Measurement: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Agonist-Induced Aggregation: A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to the PRP sample to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time. The maximum aggregation percentage is a key parameter.
-
Inhibition Assay: To test an anti-platelet agent, PRP is pre-incubated with the compound for a specific time before the addition of the agonist. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence and absence of the inhibitor.
The following diagram illustrates a typical workflow for evaluating an anti-platelet agent using LTA.
Caption: Workflow for assessing anti-platelet efficacy using LTA.
Conclusion
While the patent for this compound indicates potential anti-platelet activity, the absence of published, peer-reviewed data prevents a conclusive assessment of its efficacy in comparison to established agents like Aspirin, Clopidogrel, and Ticagrelor. The information and methodologies presented in this guide provide a robust framework for the future evaluation of novel anti-platelet compounds. Further preclinical and clinical studies are necessary to characterize the anti-platelet profile of this compound and determine its potential therapeutic value.
References
- 1. apexbt.com [apexbt.com]
- 2. toku-e.com [toku-e.com]
- 3. Antiplatelet Therapy for Atherothrombotic Disease in 2022—From Population to Patient-Centered Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplatelet Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Hypotensive Effects of the Hypothetical Compound TS 155-2 in Preclinical Models
Disclaimer: The compound "TS 155-2" is a hypothetical agent used for illustrative purposes within this guide. The following data and protocols are based on the well-characterized angiotensin II receptor blocker, Losartan, to demonstrate a comprehensive comparison of a hypotensive compound with an established alternative.
This guide provides a comparative overview of the hypotensive efficacy of the hypothetical compound this compound (represented by Losartan) and a leading alternative, Captopril. The data presented is derived from preclinical studies in spontaneously hypertensive rat (SHR) models, a standard for hypertension research.
Mechanism of Action
This compound (Losartan) is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, it inhibits vasoconstriction and the secretion of aldosterone, leading to a decrease in vascular resistance and blood pressure.[2][3] Captopril, an angiotensin-converting enzyme (ACE) inhibitor, works by preventing the conversion of angiotensin I to angiotensin II.[1]
Quantitative Comparison of Hypotensive Effects
The following table summarizes the chronic effects of this compound (Losartan) and Captopril on systolic blood pressure in spontaneously hypertensive rats.
| Compound | Dosage | Duration | Animal Model | Blood Pressure Reduction (mmHg) | Reference |
| This compound (Losartan) | 15 mg/kg/day | 16 weeks | Spontaneously Hypertensive Rats | ~40 mmHg | [4] |
| Captopril | 60 mg/kg/day | 16 weeks | Spontaneously Hypertensive Rats | ~40 mmHg | [4] |
| This compound (Losartan) | 20 mg/kg/day | 8 weeks | Spontaneously Hypertensive Rats | Significant reduction vs. control | [5] |
| This compound (Losartan) + Captopril | 10 mg/kg/day (each) | 2 weeks | Spontaneously Hypertensive Rats | Greater reduction than high-dose monotherapy | [6] |
Signaling Pathway and Points of Intervention
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the distinct points of action for this compound (Losartan) and Captopril.
References
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 4. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic decrease in blood pressure by captopril combined with losartan in spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of V-ATPase Inhibitors: TS 155-2 vs. Concanamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent vacuolar-type H+-ATPase (V-ATPase) inhibitors: TS 155-2 (also known as JBIR-100) and concanamycin A. This comparison is supported by available experimental data and includes detailed methodologies for key experimental protocols to facilitate further research and evaluation.
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-driven proton pumps essential for the acidification of various intracellular compartments, such as lysosomes, endosomes, and Golgi-derived vesicles.[1][2][3] They play a crucial role in a multitude of cellular processes, including protein trafficking and degradation, autophagy, and pH homeostasis.[1][3] Consequently, V-ATPase has emerged as a significant target for drug development in various diseases, including cancer and osteoporosis.[3][4] Both this compound and concanamycin A are macrolide antibiotics that potently inhibit V-ATPase activity.[4][5] While concanamycin A is a well-characterized and widely used research tool, this compound is a more recently identified compound with less extensive characterization. This guide aims to consolidate the existing data on both compounds to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and concanamycin A.
| Feature | This compound (JBIR-100) | Concanamycin A |
| Chemical Class | Hygrolide (Hygrobafilomycin), 16-membered macrolide[4][5] | Plecomacrolide, 18-membered macrolide[6] |
| Source | Streptomyces varsoviensis[5][7][8] | Streptomyces species[3] |
| Molecular Formula | C39H60O11 | C46H75NO14 |
| Molecular Weight | 704.89 g/mol | 866.09 g/mol |
| Target | V-ATPase[4][9] | V-ATPase[3] |
| Mechanism of Action | V-ATPase inhibition[4][9] | Binds to the V0 subunit c of V-ATPase, inhibiting proton translocation.[3] |
| IC50 (HeLa cells, 48h) | 72.6 nM | Not widely reported for HeLa, but generally potent in the low nanomolar range in various cancer cell lines. |
| Other Reported Activities | Antimicrobial activity against Bacillus subtilis, perturbs the cell membrane.[5][7][8] | Induces apoptosis in various cancer cell lines, inhibits autophagy.[3][10] |
Mechanism of Action and Signaling Pathway
V-ATPases are complex enzymes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore. The rotation of the central stalk, driven by ATP hydrolysis in V1, powers the rotation of the c-ring in the V0 domain, leading to proton translocation across the membrane. Both this compound and concanamycin A disrupt this process, leading to the de-acidification of intracellular organelles. This disruption can trigger downstream signaling events, including the induction of apoptosis.
Caption: Inhibition of the V-ATPase V0 domain by this compound and concanamycin A blocks proton translocation, leading to organelle dysfunction and apoptosis.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound and concanamycin A, the following standard experimental protocols are provided.
V-ATPase Activity Assay (ATP Hydrolysis)
This assay measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Preparation of Membrane Vesicles: Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut, or cultured cells).
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 50 mM KCl, and 1 mM ATP. Include inhibitors of other ATPases, such as oligomycin (to inhibit F-type ATPases) and sodium azide (to inhibit F-type ATPases).
-
Inhibitor Treatment: Pre-incubate the membrane vesicles with a range of concentrations of this compound or concanamycin A for 10-15 minutes at room temperature. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Phosphate Detection: Stop the reaction by adding a solution to halt enzymatic activity (e.g., ice-cold trichloroacetic acid). Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the concentration of each inhibitor that causes 50% inhibition of V-ATPase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proton Pumping Assay
This assay directly measures the ability of V-ATPase to pump protons into membrane vesicles, creating a pH gradient.
Methodology:
-
Vesicle Preparation: Use the same V-ATPase-rich membrane vesicles as in the ATP hydrolysis assay.
-
Assay Buffer: Prepare a buffer containing a pH-sensitive fluorescent probe, such as acridine orange or 9-amino-6-chloro-2-methoxyacridine (ACMA). The buffer should also contain KCl to clamp the membrane potential.
-
Inhibitor Incubation: Pre-incubate the vesicles with various concentrations of this compound or concanamycin A.
-
Assay Measurement: Place the vesicle suspension in a fluorometer. Initiate proton pumping by adding ATP and Mg2+. The influx of protons into the vesicles will quench the fluorescence of the probe.
-
Data Recording: Record the fluorescence quenching over time. The initial rate of quenching is proportional to the V-ATPase proton pumping activity.
-
IC50 Determination: Calculate the IC50 values for proton pump inhibition as described for the ATP hydrolysis assay.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitors on the viability of cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7, or a cell line relevant to the research) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or concanamycin A for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
ATP Assay (e.g., CellTiter-Glo®): Measures the ATP content of viable cells.[11]
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Caption: A typical workflow for the comparative evaluation of V-ATPase inhibitors, encompassing both biochemical and cell-based assays.
Conclusion
Concanamycin A stands as a well-established, highly potent, and specific inhibitor of V-ATPase, making it a reliable tool for studying the functions of this proton pump. Its mechanism of action and cellular effects are extensively documented.
This compound (JBIR-100) is a promising, more recently identified V-ATPase inhibitor. While it has shown potent cytotoxic effects on cancer cells and interesting antimicrobial properties, its detailed biochemical characterization as a V-ATPase inhibitor is less complete compared to concanamycin A. Further studies, following the protocols outlined in this guide, are necessary to fully elucidate its inhibitory profile, including its specific binding site on the V-ATPase complex and its selectivity.
For researchers requiring a well-characterized inhibitor with a large body of existing literature, concanamycin A is the current standard. For those investigating novel V-ATPase inhibitors or seeking compounds with potentially different biological activity profiles, this compound represents an interesting candidate for further exploration. The experimental protocols provided herein offer a framework for conducting a rigorous side-by-side comparison to generate the data needed for an informed decision.
References
- 1. Mechanical inhibition of isolated Vo from V/A-ATPase for proton conductance | eLife [elifesciences.org]
- 2. scbt.com [scbt.com]
- 3. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TS 155-2: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of TS 155-2, a macrocyclic lactone. While a specific Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with caution.[1]
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 1314486-37-7 |
| Molecular Formula | C₃₉H₆₀O₁₁ |
| Molecular Weight | 704.9 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, and Ethanol. |
| Storage | Store at -20°C. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that all appropriate personal protective equipment is worn.
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid form to avoid dust inhalation. |
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general guidelines for the disposal of non-hazardous laboratory chemical waste. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container for "this compound Waste." Include the full chemical name and any institutional identifiers.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Disposal of Solid this compound
-
Collection: Collect waste this compound solid in a securely sealed, appropriately labeled container.
-
Institutional Guidelines: Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated collection area for professional disposal services. Do not dispose of solid chemical waste in the regular trash unless explicitly approved by your EHS department.[2]
Step 3: Disposal of Solutions Containing this compound
-
Dilution: For small quantities of dilute solutions, some institutions may permit drain disposal with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Obtain approval from your EHS department before proceeding. [2][3]
-
Collection for Disposal: If drain disposal is not permitted, collect the liquid waste in a sealed, labeled container.
-
Professional Disposal: Arrange for pickup and disposal by your institution's designated hazardous waste contractor. While this compound may be classified as non-hazardous, professional disposal services are the safest and most compliant method for liquid chemical waste.[4]
Step 4: Disposal of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol) in which this compound is soluble.
-
Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for liquid waste.
-
Defacing Labels: Completely deface or remove the original label from the empty container to prevent misuse.[2]
-
Final Disposal: Dispose of the clean, defaced container in the regular trash or designated glass/plastic recycling, as per your facility's guidelines.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Decontaminate the spill area with alcohol or another suitable solvent.[1]
-
Waste Disposal: Collect all contaminated materials (absorbent, cleaning materials, etc.) in a sealed, labeled container for disposal as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Emergency procedure for a this compound spill.
By adhering to these procedures and prioritizing consultation with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound. This commitment to best practices is fundamental to a culture of safety in the laboratory.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
Essential Safety and Handling Protocol for TS 155-2
Caution: The identity of "TS 155-2" is not publicly available, suggesting it may be an internal product code or a substance not widely documented. The following guidance is based on general best practices for handling potentially hazardous, unidentified chemicals. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and accurate safety protocols before handling this substance.
This document provides immediate, essential safety, handling, and disposal information for a substance designated as this compound. Given the lack of specific public data, a conservative approach based on the principles of chemical safety is required.
Pre-Handling Preparations and Engineering Controls
Before beginning any work with this compound, it is crucial to have the proper engineering controls in place to minimize exposure.
-
Ventilation: All handling of this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors, dust, or aerosols.
-
Emergency Equipment: Ensure that a fully stocked and functional eyewash station and safety shower are directly accessible and unobstructed.
-
Spill Kit: A chemical spill kit appropriate for the volume of this compound being handled should be readily available.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield | Protects against splashes, projectiles, and unknown corrosive or irritant properties. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a barrier against direct skin contact. Double-gloving is recommended. |
| Body | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing. |
| Respiratory | Work within a certified chemical fume hood | Primary means of respiratory protection. A respirator may be required for emergency situations. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is essential for safe handling.
Experimental Workflow Diagram
Caption: A three-phase workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous waste.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste. The label must include "Hazardous Waste" and the chemical name "this compound".
-
Collection: Follow your institution's guidelines for hazardous waste pickup. Do not dispose of any material containing this compound down the drain or in regular trash.
Logical Relationship for Waste Disposal
Caption: Decision-making process for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
